Technical Documentation Center

Dodecanamide, N-(2-(diethylamino)ethyl)- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Dodecanamide, N-(2-(diethylamino)ethyl)-
  • CAS: 63451-19-4

Core Science & Biosynthesis

Foundational

Solubility Profile and Physicochemical Characterization of Dodecanamide N-(2-(diethylamino)ethyl)- in Organic Solvents

Executive Summary Dodecanamide N-(2-(diethylamino)ethyl)- (Molecular Formula: C18H38N2O, MW: 298.51 g/mol ), also known as N-(2-diethylaminoethyl)lauramide, is an ionizable amphiphilic molecule. Structurally, it is chara...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dodecanamide N-(2-(diethylamino)ethyl)- (Molecular Formula: C18H38N2O, MW: 298.51 g/mol ), also known as N-(2-diethylaminoethyl)lauramide, is an ionizable amphiphilic molecule. Structurally, it is characterized by a hydrophobic lauryl (C12) tail and a hydrophilic, pH-sensitive tertiary amine headgroup. Compounds of this structural class are highly relevant in the synthesis of specialized surfactants and as structural or ionizable lipids in the formulation of Lipid Nanoparticles (LNPs). Understanding its solubility profile in various organic solvents is critical for downstream processing, purification, and formulation engineering.

This technical guide provides a mechanistic analysis of its solubility behavior, outlines a self-validating empirical protocol for solubility determination, and contextualizes its use in modern drug delivery workflows.

Physicochemical Properties & Mechanistic Solubility

The solubility of Dodecanamide N-(2-(diethylamino)ethyl)- is governed by the delicate thermodynamic balance between its non-polar aliphatic chain and its polar amide/amine moieties.

  • pKa and Ionization: The tertiary diethylaminoethyl group acts as a weak base. Based on structurally analogous compounds like procainamide and various 2-substituted-N-(2-diethylaminoethyl)acetamides, the pKa of this amine headgroup is estimated to be between 8.6 and 9.24[1][2]. In organic solvents, the molecule exists entirely in its unprotonated, free-base form, maximizing its lipophilicity.

  • Hansen Solubility Parameters (HSP): The HSP framework evaluates solvent-solute compatibility based on dispersion forces (δd), polar interactions (δp), and hydrogen bonding (δh)[3]. The long C12 chain dominates the dispersion forces, making the molecule highly compatible with non-polar and moderately polar organic solvents. Meanwhile, the amide group contributes to hydrogen bonding, allowing for excellent solvation in short-chain alcohols[4].

Solubility Profile in Key Organic Solvents

The following table summarizes the expected solubility behavior of the free-base form of Dodecanamide N-(2-(diethylamino)ethyl)- at 25°C based on its amphiphilic structure.

Solvent CategoryRepresentative SolventEstimated SolubilityMechanistic Rationale
Alcohols Ethanol, Methanol> 100 mg/mL (Freely Soluble)Strong hydrogen bonding (δh) with the amide group; highly critical for LNP formulation where lipids are stocked in ethanol at 15-100 mM[5][6].
Chlorinated Chloroform, Dichloromethane> 100 mg/mL (Freely Soluble)Excellent matching of dispersion (δd) and polar (δp) parameters; ideal for lipid extraction and chromatographic purification.
Aprotic Polar DMSO, DMF20 - 50 mg/mL (Soluble)Good dipole-dipole interactions, though the long aliphatic chain slightly limits solubility compared to chlorinated solvents.
Non-Polar Hexane, Heptane> 50 mg/mL (Soluble)The C12 lauryl chain drives strong hydrophobic interactions, overcoming the polarity of the unprotonated headgroup.
Aqueous Water (pH 7.4)< 0.1 mg/mL (Practically Insoluble)The hydrophobic tail forces phase separation. Solubility increases only at acidic pH (pH < 6.0) where the amine becomes protonated.

Experimental Protocol: The Self-Validating Shake-Flask Method

To accurately quantify the solubility and lipophilicity (Log P) of highly lipophilic compounds, the classical shake-flask method coupled with Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) remains the gold standard[7][8]. The following protocol establishes a self-validating system to determine the absolute solubility of Dodecanamide N-(2-(diethylamino)ethyl)- in target organic solvents.

Step-by-Step Methodology:
  • Preparation of Saturated Solution: Add an excess amount of Dodecanamide N-(2-(diethylamino)ethyl)- (e.g., 200 mg) to a glass vial containing 1.0 mL of the target organic solvent (e.g., anhydrous ethanol).

  • Isothermal Equilibration: Seal the vial tightly and place it in an isothermal shaker bath set to 25.0 ± 0.1 °C. Agitate at 200 RPM for 48 to 72 hours to ensure thermodynamic equilibrium is reached[7].

  • Phase Separation: Remove the vial and centrifuge at 10,000 x g for 15 minutes at 25 °C to pellet any undissolved solid.

  • Sampling and Dilution: Carefully extract an aliquot of the clear supernatant. To prevent precipitation prior to analysis, immediately dilute the aliquot (e.g., 1:100 or 1:1000) into a compatible mobile phase solvent (e.g., Methanol/Acetonitrile).

  • RP-HPLC Quantification: Inject the diluted sample into an RP-HPLC system equipped with a C18 column and an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS), as the molecule lacks strong UV chromophores.

  • Data Analysis: Calculate the absolute solubility by comparing the peak area against a pre-established calibration curve of the compound.

ShakeFlask S1 1. Add Excess Solute to Target Solvent S2 2. Isothermal Shaking (48-72 hrs at 25°C) S1->S2 S3 3. Phase Separation (Centrifugation) S2->S3 S4 4. Supernatant Sampling & Immediate Dilution S3->S4 S5 5. RP-HPLC/ELSD Quantification S4->S5 S6 6. Data Analysis (Calculate Solubility) S5->S6

Caption: Step-by-step workflow for the Shake-Flask method coupled with RP-HPLC.

Formulation Implications: Lipid Nanoparticles (LNPs)

In modern drug delivery, ionizable amphiphiles like Dodecanamide N-(2-(diethylamino)ethyl)- are critical for encapsulating nucleic acids (RNA/DNA). The solubility of the lipid in ethanol is the foundational step of this process.

During LNP manufacturing, the ionizable lipid is dissolved in ethanol (typically at 12.5 to 15 mM) alongside structural lipids (DSPC, Cholesterol, PEG-lipids)[5][6]. This organic phase is rapidly mixed with an aqueous phase containing the nucleic acid buffered at an acidic pH (e.g., pH 4.0) using a T-junction or microfluidic mixer[6].

At pH 4.0, the diethylaminoethyl headgroup becomes protonated and positively charged, allowing it to electrostatically bind to the negatively charged RNA. The rapid dilution of ethanol (dropping to ~35% v/v) triggers the spontaneous self-assembly of the lipid molecules into nanoparticles with an electron-dense core[6]. Subsequent dialysis or tangential flow filtration (TFF) removes the ethanol and neutralizes the pH, resulting in mature, stable LNPs.

LNP_Workflow A Organic Phase (Lipids in Ethanol) C T-Junction / Microfluidic Rapid Mixing A->C B Aqueous Phase (RNA in pH 4.0 Buffer) B->C D Pre-LNP Suspension (Low pH, ~35% EtOH) C->D E Dialysis / TFF (Buffer Exchange to pH 7.4) D->E Remove EtOH Raise pH F Mature LNP (Neutral Surface) E->F

Caption: Microfluidic rapid mixing workflow for LNP formulation using ethanol-solubilized lipids.

References

  • [7] Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI.

  • [3] Assessing the Risk of Leachables from Single-Use Systems. BioPharm International.

  • [5] Lipid Nanoparticles. Echelon Biosciences.

  • [1] Synthesis and Local Anaesthetic Activity of 2-Substituted-N-(2-diethylaminoethyl)-acetamides. Thieme Connect.

  • [6] On the Formation and Morphology of Lipid Nanoparticles Containing Ionizable Cationic Lipids and siRNA. ACS Publications.

  • [4] Bio-Based Solvents for Green Extraction of Lipids from Oleaginous Yeast Biomass for Sustainable Aviation Biofuel. ResearchGate.

  • [8] Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC). WuXi AppTec.

  • [2] Procainamide | C13H21N3O | CID 4913. PubChem.

Sources

Exploratory

N-(2-Diethylaminoethyl)lauramide: Physicochemical Profiling and Application in Advanced Lipid Nanoparticle (LNP) Formulations

Executive Summary In the rapidly evolving landscape of nanomedicine and surfactant chemistry, amidoamines represent a critical class of functional molecules. N-(2-diethylaminoethyl)lauramide , frequently cataloged under...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of nanomedicine and surfactant chemistry, amidoamines represent a critical class of functional molecules. N-(2-diethylaminoethyl)lauramide , frequently cataloged under its synonym N-[2-(diethylamino)ethyl]dodecanamide, is a specialized synthetic lipid characterized by its amphiphilic architecture.

The compound is globally identified by the CAS Number 63451-19-4 [1][2]. It possesses a Molecular Weight of 298.51 g/mol [1] and serves as a foundational building block in the development of cationic and ionizable lipids used for nucleic acid delivery, as well as an intermediate in the synthesis of quaternary ammonium surfactants. This whitepaper provides a rigorous physicochemical profile, mechanistic synthesis pathways, and self-validating protocols for its application in lipid nanoparticle (LNP) formulations.

Physicochemical & Structural Profiling

Understanding the thermodynamic and structural properties of N-(2-diethylaminoethyl)lauramide is essential for predicting its behavior in aqueous dispersions and lipid bilayers. The molecule features a rigid hydrophobic tail derived from lauric acid (C12) and a hydrophilic, ionizable tertiary amine headgroup.

Table 1: Core Quantitative and Structural Data

PropertyValue
Chemical Name N-(2-diethylaminoethyl)lauramide
Common Synonyms N-[2-(diethylamino)ethyl]dodecanamide
CAS Number 63451-19-4[1]
Molecular Formula C18H38N2O[1][2]
Molecular Weight 298.51 g/mol [1]
Monoisotopic Mass 298.2984 Da[2]
SMILES String CCCCCCCCCCCC(=O)NCCN(CC)CC[2]

The structural dichotomy of this molecule allows it to act as a "smart" lipid. The tertiary amine possesses a pKa typically in the range of 6.0–6.5. This allows the molecule to dynamically shift from a protonated (cationic) state in acidic environments to a neutral state at physiological pH, a mechanism that is heavily exploited in modern drug delivery systems[3].

Synthesis & Mechanistic Pathway

The industrial and laboratory-scale synthesis of N-(2-diethylaminoethyl)lauramide relies on the direct thermal amidation of lauric acid with N,N-diethylethylenediamine.

Mechanistic Causality: Mixing a carboxylic acid with an amine initially yields a stable, unreactive amine salt. To drive the reaction forward, thermal activation (140–160°C) is required to overcome the activation energy barrier for dehydration. Furthermore, vacuum distillation is employed continuously during the reaction. By removing the water byproduct from the system, Le Chatelier's principle dictates that the chemical equilibrium is forcefully shifted toward the formation of the final amide product, ensuring high yield and preventing hydrolysis.

Synthesis LA Lauric Acid (C12H24O2) Heat Thermal Activation (140-160°C) LA->Heat DEEDA N,N-Diethylethylenediamine (C6H16N2) DEEDA->Heat Intermediate Amine Salt Intermediate Heat->Intermediate Product N-(2-diethylaminoethyl)lauramide CAS: 63451-19-4 | MW: 298.51 g/mol Intermediate->Product Dehydration Water Water (H2O) Removal Vacuum Distillation Intermediate->Water Byproduct

Figure 1: Mechanistic synthesis pathway of N-(2-diethylaminoethyl)lauramide via thermal amidation.

Application in Drug Delivery: LNP Formulation Workflow

In the context of RNA therapeutics, overcoming the endosomal lipid membrane barrier and ensuring intracellular disassembly of the compacted nucleic acid are paramount[3]. N-(2-diethylaminoethyl)lauramide functions as an ionizable lipid within LNP architectures.

During formulation at an acidic pH (pH 4.0), the lipid is protonated, allowing it to electrostatically complex with the negatively charged phosphate backbone of messenger RNA (mRNA)[3]. When the formulation is dialyzed to physiological pH (pH 7.4), the lipid neutralizes. This dynamic reversible protonation eliminates the severe cellular toxicity associated with permanently cationic lipids (like DOTAP) and triggers a hydrophobic collapse that condenses the LNP into a stable, solid core[3][4]. Upon cellular endocytosis, the acidic environment of the maturing endosome re-protonates the lipid, promoting fusion with the endosomal membrane and facilitating the cytosolic release of the RNA payload[3].

LNP_Workflow Lipid Lipid Phase (Ethanol) Includes CAS 63451-19-4 Microfluidic Microfluidic Mixing (Rapid turbulent mixing) Lipid->Microfluidic Aqueous Aqueous Phase (pH 4.0) Nucleic Acid (RNA) Aqueous->Microfluidic SelfAssembly Spontaneous Self-Assembly Microfluidic->SelfAssembly Dialysis Dialysis / TFF (Buffer Exchange to pH 7.4) SelfAssembly->Dialysis FinalLNP Purified LNP (Stable Nanoparticles) Dialysis->FinalLNP

Figure 2: Microfluidic formulation workflow for lipid nanoparticles using the target amidoamine.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, where the outcome of each phase inherently verifies the success of the preceding steps.

Protocol A: Microfluidic LNP Formulation for mRNA Delivery
  • Lipid Phase Preparation: Dissolve N-(2-diethylaminoethyl)lauramide, DSPC (helper lipid), cholesterol, and DMG-PEG2000 in absolute ethanol at a molar ratio of 50:10:38.5:1.5.

    • Causality: Ethanol fully solubilizes the hydrophobic lipid tails while remaining entirely miscible with water, which is a prerequisite for downstream nanoprecipitation.

  • Aqueous Phase Preparation: Dilute the target mRNA in 50 mM citrate buffer adjusted strictly to pH 4.0.

    • Causality: The acidic buffer ensures the tertiary amine of the lauramide derivative is fully protonated, creating the necessary cationic charge to bind the polyanionic RNA.

  • Microfluidic Mixing: Inject both phases into a herringbone micromixer at a flow rate ratio of 3:1 (Aqueous:Lipid) and a total flow rate of 12 mL/min.

    • Causality: Rapid microfluidic mixing forces the ethanol concentration to drop instantaneously, causing the lipids to precipitate uniformly around the RNA core before macroscopic aggregates can form[4].

  • Buffer Exchange (Dialysis): Immediately transfer the effluent into a 10 kDa MWCO dialysis cassette against 1x PBS (pH 7.4) for 12 hours.

    • Causality: Dialysis removes the ethanol and neutralizes the LNP surface, locking the particles into their final, stable thermodynamic state.

    • Validation Checkpoint: Analyze the dialyzed sample via Dynamic Light Scattering (DLS). A successful, self-validated formulation will yield a Z-average diameter between 60–100 nm and a Polydispersity Index (PDI) of < 0.2.

Protocol B: Analytical Characterization (LC-MS)
  • Sample Preparation: Dilute the synthesized or procured N-(2-diethylaminoethyl)lauramide to a concentration of 1 µg/mL in LC-MS grade methanol.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column. Utilize a mobile phase gradient of Water/Acetonitrile (both containing 0.1% formic acid) from 5% to 95% organic over 10 minutes.

    • Causality: The hydrophobic C12 tail will cause the molecule to retain strongly on the C18 stationary phase, while the formic acid ensures the amine is protonated for positive-ion mode Electrospray Ionization (ESI+).

  • Mass Spectrometry: Scan in ESI+ mode from m/z 100 to 1000.

    • Validation Checkpoint: Extract the chromatogram for the expected mass. The presence of a dominant, sharp peak at m/z 299.3 ([M+H]+, derived from the monoisotopic mass of 298.2984 Da + 1.0073 Da for the proton) unequivocally validates the chemical identity and purity of CAS 63451-19-4[2].

References[1] Title: 63451-19-4,N-(2-diethylaminoethyl)dodecanamide

Source: lookchemicals.com URL:[2] Title: PubChemLite - 63451-19-4 (C18H38N2O) Source: uni.lu URL:[4] Title: Lipid nanoparticles for RNA delivery Source: unina.it URL:[3] Title: Dynamic carriers for therapeutic RNA delivery Source: pnas.org URL:

Sources

Foundational

An In-Depth Technical Guide to Dodecanamide, N-(2-(diethylamino)ethyl)-: Applications and Scientific Insights

Introduction: Unveiling a Potential Dual-Action Therapeutic Agent Dodecanamide, N-(2-(diethylamino)ethyl)-, with the CAS number 63451-19-4 and a molecular formula of C18H38N2O, is an amide-containing organic molecule wit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Potential Dual-Action Therapeutic Agent

Dodecanamide, N-(2-(diethylamino)ethyl)-, with the CAS number 63451-19-4 and a molecular formula of C18H38N2O, is an amide-containing organic molecule with significant potential in the pharmaceutical landscape.[1][2] Structurally, it belongs to the class of N-(2-diethylaminoethyl) amides, which are recognized for their biological activities. This guide provides a comprehensive overview of the known and potential applications of this compound, with a primary focus on its role as a local anesthetic and its prospective utility as an antiarrhythmic agent. We will delve into its chemical characteristics, mechanism of action, structure-activity relationships, and relevant experimental protocols, offering a technical resource for researchers and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior.

PropertyValueSource
CAS Number 63451-19-4[1][2]
Molecular Formula C18H38N2O[1]
Molecular Weight 298.51 g/mol [1]
Boiling Point 429.6°C at 760 mmHg[2]
Flash Point 213.6°C[2]
Density 0.88 g/cm³[1]

Primary Application: A Long-Chain Amide Local Anesthetic

Dodecanamide, N-(2-(diethylamino)ethyl)- is classified as an amide-type local anesthetic.[3] This class of drugs is widely used in clinical practice to induce a transient and reversible loss of sensation in a specific area of the body.[4]

Mechanism of Action: Blocking the Gateway of Sensation

The primary mechanism of action for all local anesthetics, including the amide class, is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[5][6] By binding to a specific receptor site within the sodium channel, these drugs prevent the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential.[5][6] This interruption of nerve impulse transmission results in the cessation of pain signaling.

The effectiveness of a local anesthetic is influenced by its pKa, which determines the proportion of the drug that exists in its lipid-soluble, non-ionized form at physiological pH.[7] This non-ionized form is crucial for penetrating the nerve cell membrane to reach its intracellular site of action.[7]

cluster_0 Extracellular Space cluster_1 Nerve Cell Membrane cluster_2 Intracellular Space Drug_base Drug (Base Form) Drug_cation Drug (Cationic Form) Drug_base->Drug_cation pKa Na_channel Voltage-Gated Sodium Channel Drug_base->Na_channel Diffusion Receptor_site Receptor Site Drug_cation->Receptor_site Blocks Na+ influx Na_channel->Receptor_site Binding

Caption: Mechanism of amide local anesthetic action.

Structure-Activity Relationship (SAR): A Tale of Three Moieties

The structure of Dodecanamide, N-(2-(diethylamino)ethyl)- can be dissected into three key components that dictate its anesthetic properties:

  • Lipophilic Group (Dodecanoyl Chain): The long, 12-carbon dodecanoyl chain imparts a high degree of lipophilicity to the molecule. In local anesthetics, increased lipophilicity generally correlates with greater potency and a longer duration of action.[4][8] This is because a more lipophilic molecule can more readily partition into the lipid-rich nerve membrane and remain at its site of action for a longer period.

  • Intermediate Amide Linkage: The amide bond is a defining feature of this class of local anesthetics.[3] Compared to ester-linked local anesthetics, amides are more stable in solution and are metabolized more slowly by hepatic enzymes.[7] This slower metabolism contributes to a longer duration of action and a lower potential for systemic toxicity.

  • Hydrophilic Group (N-(2-(diethylamino)ethyl)): This tertiary amine group is essential for the water solubility of the molecule and for its interaction with the sodium channel receptor. At physiological pH, this group exists in equilibrium between its charged (cationic) and uncharged (base) forms. The cationic form is believed to be the more active form at the receptor site.[7]

Molecule Dodecanamide, N-(2-(diethylamino)ethyl)- Lipophilic Dodecanoyl Group (High Lipophilicity) Molecule->Lipophilic Potency & Duration Linkage Amide Linkage (Stability) Molecule->Linkage Metabolism Hydrophilic Diethylaminoethyl Group (Receptor Interaction) Molecule->Hydrophilic Activity

Caption: Structure-activity relationship of Dodecanamide, N-(2-(diethylamino)ethyl)-.

Potential Application: An Antiarrhythmic Agent in the Making?

The structural similarity of Dodecanamide, N-(2-(diethylamino)ethyl)- to known antiarrhythmic drugs, particularly those in Class I, suggests a potential secondary application in the management of cardiac arrhythmias.[5][9]

Mechanistic Crossover: Sodium Channel Blockade in the Heart

Class I antiarrhythmic drugs exert their effects by blocking cardiac voltage-gated sodium channels.[5] This action decreases the rate of cardiac depolarization, slows conduction velocity, and can terminate re-entrant arrhythmias. Given that the fundamental mechanism of action of local anesthetics is also sodium channel blockade, it is plausible that Dodecanamide, N-(2-(diethylamino)ethyl)- could exhibit antiarrhythmic properties. The specific subclass of Class I activity (Ia, Ib, or Ic) would depend on its kinetics of binding to and dissociating from the cardiac sodium channel.

Other Potential Applications

The long fatty acid chain in Dodecanamide, N-(2-(diethylamino)ethyl)- opens up possibilities for other applications, although these are less explored. Fatty acid amides have been investigated for their properties as surfactants, emulsifiers, and even as antimicrobial agents.[10] Further research would be needed to determine if this specific compound possesses any of these activities to a significant degree.

Experimental Protocols

The following protocols are representative of the methods used to synthesize and evaluate compounds of this class.

Synthesis of N-(2-(diethylamino)ethyl) Amides

A common method for the synthesis of N-(2-(diethylamino)ethyl) amides involves the coupling of a carboxylic acid with N,N-diethylethylenediamine.

Materials:

  • Dodecanoic acid

  • N,N-Diethylethylenediamine

  • Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or another suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve dodecanoic acid (1 equivalent) and N,N-diethylethylenediamine (1.1 equivalents) in DCM in a round-bottom flask.

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC (1.1 equivalents) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain Dodecanamide, N-(2-(diethylamino)ethyl)-.

In Vivo Evaluation of Local Anesthetic Activity: Infiltration Anesthesia Model

This protocol describes a method for assessing the local anesthetic effect of a compound after subcutaneous injection in a rodent model.[1][11]

Animals:

  • Male Wistar rats or Swiss albino mice

Materials:

  • Dodecanamide, N-(2-(diethylamino)ethyl)- solution at various concentrations

  • Saline (control)

  • Needles for stimulation

  • Electrical stimulator

Procedure:

  • Shave the dorsal skin of the animals 24 hours before the experiment.

  • On the day of the experiment, inject 0.1 mL of the test compound solution or saline subcutaneously into the shaved area.

  • At regular intervals (e.g., 5, 10, 15, 30, 60 minutes) after injection, apply a noxious stimulus (e.g., a needle prick or a defined electrical stimulus) to the center of the anesthetized area.

  • Record the animal's response to the stimulus (e.g., flinching, vocalization).

  • The absence of a response is considered a positive indication of local anesthesia.

  • Determine the onset of action (time to first negative response) and the duration of action (time until the response returns).

In Vitro Screening for Sodium Channel Blockade: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity and is a gold standard for assessing sodium channel blockers.[12][13]

Cells:

  • HEK-293 cells or other suitable cell line stably expressing the desired voltage-gated sodium channel subtype (e.g., Nav1.5 for cardiac studies, Nav1.7 for pain studies).

Solutions:

  • Extracellular solution (containing physiological concentrations of ions)

  • Intracellular solution (for the patch pipette)

  • Dodecanamide, N-(2-(diethylamino)ethyl)- solutions at various concentrations

Procedure:

  • Culture the cells on glass coverslips.

  • On the day of the experiment, place a coverslip in a recording chamber on the stage of an inverted microscope.

  • Use a glass micropipette filled with intracellular solution to form a high-resistance seal with the cell membrane of a single cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Apply a voltage-clamp protocol to elicit sodium currents.

  • Record baseline sodium currents in the absence of the test compound.

  • Perfuse the cell with solutions containing increasing concentrations of Dodecanamide, N-(2-(diethylamino)ethyl)-.

  • Record the sodium currents at each concentration.

  • Analyze the data to determine the concentration-dependent block of the sodium channels and calculate the IC50 value.

Start Start Synthesis Chemical Synthesis Start->Synthesis InVitro In Vitro Screening (Patch-Clamp) Synthesis->InVitro InVivo In Vivo Testing (Local Anesthesia Model) InVitro->InVivo Data Data Analysis (Potency, Duration, IC50) InVivo->Data End End Data->End

Caption: Experimental workflow for synthesis and screening.

Conclusion and Future Directions

Dodecanamide, N-(2-(diethylamino)ethyl)- presents an intriguing profile as a long-acting amide local anesthetic with the potential for antiarrhythmic activity. Its high lipophilicity suggests high potency and a prolonged duration of action. While specific experimental data for this compound is limited in the public domain, the well-established principles of local anesthetic and antiarrhythmic drug action provide a strong framework for its further investigation. Future research should focus on detailed in vitro and in vivo studies to quantify its anesthetic and antiarrhythmic efficacy, determine its pharmacokinetic and toxicological profiles, and explore its potential in other therapeutic areas. The experimental protocols outlined in this guide provide a solid foundation for such endeavors.

References

  • Antiarrhythmic Drug Target Choices and Screening. Circulation Research. 2003;93(6):491-499. doi:10.1161/01.res.0000089889.25308.2f
  • Antiarrhythmic Drug Target Choices and Screening. Circulation Research. 2003;93(6):491-499. Available at: [Link]

  • Robertson DW, Beedle EE, Wilson H, Parli CJ, Smallwood JK, Steinberg MI. Electrophysiologic and antiarrhythmic activities of 4-amino-N-[2-(diethylamino)ethyl]-3,5-dimethylbenzamide, a sterically hindered procainamide analogue. Journal of Medicinal Chemistry. 1988;31(7):1290-1295. doi:10.1021/jm00402a006
  • Nattel S, Duker G, Carlsson L. Model systems for the discovery and development of antiarrhythmic drugs. Progress in Biophysics and Molecular Biology. 2008;98(2-3):328-339. doi:10.1016/j.pbiomolbio.2008.10.009
  • Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. Medscape. Available at: [Link]. Accessed February 28, 2026.

  • 3 Pharmacology of local anaesthetics. Pocket Dentistry. Available at: [Link]. Accessed February 28, 2026.

  • N-(2-diethylaminoethyl)dodecanamide. LookChem. Available at: [Link]. Accessed February 28, 2026.

  • Grant GJ, Piskoun B, Bansinath M. An in vivo method for the quantitative evaluation of local anesthetics. Journal of Pharmacological and Toxicological Methods. 2000;44(1):139-143. doi:10.1016/s1056-8719(00)00079-4
  • The development of local anesthetics and their applications beyond anesthesia. Journal of Pain Research. 2019;12:3099-3109. doi:10.2147/jpr.s221569
  • Dodecanamide. Cheméo. Available at: [Link]. Accessed February 28, 2026.

  • Allergic manifestations to local anaesthetic agents for dental anaesthesia in children: a review and proposal of a new algorithm. European Journal of Paediatric Dentistry. 2018;19(1):68-72. doi:10.23804/ejpd.2018.19.01.12
  • The Amide Local Anesthetic Lidocaine in Cancer Surgery—Potential Antimetastatic Effects and Preservation of Immune Cell Function? A Narrative Review. Frontiers in Oncology. 2017;7:314. doi:10.3389/fonc.2017.00314
  • Local Anesthetic Systemic Toxicity (LAST)
  • Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes. Journal of Biomolecular Screening. 2004;9(4):326-334. doi:10.1177/1087057104264626
  • Review of prolonged local anesthetic action. Anesthesiology. 2008;109(5):927-947. doi:10.1097/aln.0b013e31818b3882
  • Chen J, Deady LW, Kaye AJ, Finlay GJ, Baguley BC, Denny WA. Synthesis and cytotoxic activity of N-(2-diethylamino)ethylcarboxamide and other derivatives of 10H-quindoline. Bioorganic & Medicinal Chemistry. 2002;10(7):2381-2386. doi:10.1016/s0968-0896(02)00067-6
  • Jindal DP, Coumar MS, Singha B, Ismail MM, Zambare GN, Bodhankar SL. Synthesis and Local Anaesthetic Activity of 2-Substituted-N-(2-diethylaminoethyl)-acetamides. Arzneimittelforschung. 2003;53(1):34-39. doi:10.1055/s-0031-1297072
  • Dodecanamide, N,N-diethyl-. Cheméo. Available at: [Link]. Accessed February 28, 2026.

  • Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-. PubChem. Available at: [Link]. Accessed February 28, 2026.

  • An In Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. Frontiers in Pharmacology. 2018;9:813. doi:10.3389/fphar.2018.00813
  • The half-inactivated protocol for sodium channel, state dependent blocker identification in pharmaceutical. ResearchGate. Available at: [Link]. Accessed February 28, 2026.

  • Local Anesthetics: Review of Pharmacological Considerations. Anesthesia Progress. 2018;65(4):259-267. doi:10.2344/anpr-65-04-08
  • Development of a high-throughput fluorescent no-wash sodium influx assay. PLoS One. 2019;14(3):e0213751. doi:10.1371/journal.pone.0213751
  • Cardiac sodium channel antagonism - Translation of preclinical in vitro assays to clinical QRS prolongation. Journal of Pharmacological and Toxicological Methods. 2018;90:29-37. doi:10.1016/j.vascn.2017.11.002
  • Dodecanamide, N,N-diethyl-. NIST WebBook. Available at: [Link]. Accessed February 28, 2026.

  • Process for the preparation of N-[2-(Diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene) methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide. Google Patents.
  • Subchronic administration of N-[2-(3,4-dichlorophenyl) ethyl]-N-methyl-2-(dimethylamino) ethylamine (BD1047) alters sigma 1 receptor binding. European Journal of Pharmacology. 1997;323(2-3):189-192. doi:10.1016/s0014-2999(97)00053-8
  • United States Patent 6,862,890. Google Patents.
  • Pharmacology of local anaesthetics. Deranged Physiology. Available at: [Link]. Accessed February 28, 2026.

  • Process For Alaknolamide Synthesis. Google Patents.
  • Synthesis of N,N-dimethylamino acid esters. Reagents and conditions. ResearchGate. Available at: [Link]. Accessed February 28, 2026.

  • A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. Journal of Synthetic Organic Chemistry, Japan. 2004;62(11):1108-1118. doi:10.5059/yukigoseikyokaishi.62.1108
  • 2-Butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide (dibucaine). ResearchGate. Available at: [Link]. Accessed February 28, 2026.

  • United States Patent 6,391,888. Google Patents.
  • Dodecanamide. PubChem. Available at: [Link]. Accessed February 28, 2026.

  • 1-diethylamino-3-butanone. Organic Syntheses. Available at: [Link]. Accessed February 28, 2026.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Dodecanamide, N-(2-(diethylamino)ethyl)-

Introduction: The Versatility of N-Substituted Dodecanamides Dodecanamide, N-(2-(diethylamino)ethyl)-, a tertiary amine-containing fatty acid amide, represents a class of molecules with significant potential across vario...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of N-Substituted Dodecanamides

Dodecanamide, N-(2-(diethylamino)ethyl)-, a tertiary amine-containing fatty acid amide, represents a class of molecules with significant potential across various scientific disciplines. The unique amphiphilic nature of this compound, imparted by the long hydrophobic dodecanoyl chain and the hydrophilic diethylaminoethyl headgroup, makes it a subject of interest in drug delivery systems, as a component in pharmaceutical formulations, and as an intermediate in the synthesis of more complex organic molecules. Its structure allows for interactions with cell membranes, potentially influencing their fluidity and permeability, which is a key aspect in the design of bioactive compounds.

This document provides a comprehensive guide for the synthesis of Dodecanamide, N-(2-(diethylamino)ethyl)-, designed for researchers, scientists, and professionals in drug development. The protocol herein is based on the robust and widely applicable Schotten-Baumann reaction, a reliable method for the acylation of amines. The causality behind each experimental choice is elucidated to ensure not only procedural accuracy but also a deep-seated understanding of the underlying chemical principles.

Synthetic Strategy: Nucleophilic Acyl Substitution

The synthesis of Dodecanamide, N-(2-(diethylamino)ethyl)- is most efficiently achieved through the nucleophilic acyl substitution reaction between dodecanoyl chloride and N,N-diethylethylenediamine. This method is preferable to the direct condensation of dodecanoic acid and the amine, as the acid-base reaction between the carboxylic acid and the amine would lead to the formation of a stable ammonium carboxylate salt, hindering the desired amidation.

The chosen pathway involves two key stages:

  • Activation of the Carboxylic Acid: Dodecanoic acid is first converted to its more reactive acyl chloride derivative, dodecanoyl chloride. This is typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This step significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

  • Amide Bond Formation: The resulting dodecanoyl chloride is then reacted with N,N-diethylethylenediamine. The primary amine of N,N-diethylethylenediamine acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. A base, such as triethylamine or an excess of the reactant amine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Mechanism

The reaction proceeds via a well-established nucleophilic acyl substitution mechanism.

Caption: Nucleophilic acyl substitution mechanism for the synthesis of Dodecanamide, N-(2-(diethylamino)ethyl)-.

Experimental Protocol

This protocol details the synthesis of Dodecanamide, N-(2-(diethylamino)ethyl)- from dodecanoic acid.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Molar EquivalentAmount
Dodecanoic Acid200.321.0(To be determined by user)
Thionyl Chloride (SOCl₂)118.971.2(To be calculated)
N,N-Diethylethylenediamine116.211.1(To be calculated)
Triethylamine (Et₃N)101.191.2(To be calculated)
Dichloromethane (DCM)84.93-(Sufficient quantity)
Saturated Sodium Bicarbonate (NaHCO₃) solution--(Sufficient quantity)
Brine (Saturated NaCl solution)--(Sufficient quantity)
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-(Sufficient quantity)
Step-by-Step Methodology

Part 1: Synthesis of Dodecanoyl Chloride

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Add dodecanoic acid to the flask.

  • Addition of Thionyl Chloride: Under a nitrogen atmosphere, slowly add thionyl chloride (1.2 equivalents) to the dodecanoic acid.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • Isolation of Acyl Chloride: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The crude dodecanoyl chloride is used directly in the next step without further purification.

Part 2: Synthesis of Dodecanamide, N-(2-(diethylamino)ethyl)-

  • Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N,N-diethylethylenediamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM). Cool the mixture to 0°C in an ice bath.

  • Addition of Dodecanoyl Chloride: Dissolve the crude dodecanoyl chloride from Part 1 in anhydrous DCM and add it to the dropping funnel. Add the dodecanoyl chloride solution dropwise to the cooled amine solution over 30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acidic impurities) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure Dodecanamide, N-(2-(diethylamino)ethyl)-.

Synthetic Workflow Diagram

Synthetic_Workflow start Start: Dodecanoic Acid step1 Step 1: Formation of Dodecanoyl Chloride (Reflux, 2h) start->step1 reagents1 Thionyl Chloride (SOCl₂) reagents1->step1 intermediate Crude Dodecanoyl Chloride step1->intermediate step2 Step 2: Amidation Reaction (0°C to RT, 4-6h) intermediate->step2 reagents2 N,N-Diethylethylenediamine Triethylamine DCM reagents2->step2 workup Work-up: Aqueous Wash step2->workup purification Purification: Column Chromatography workup->purification product Final Product: Dodecanamide, N-(2-(diethylamino)ethyl)- purification->product

Caption: Overall synthetic workflow for the preparation of Dodecanamide, N-(2-(diethylamino)ethyl)-.

Characterization and Data

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the amide C=O stretch (typically around 1640 cm⁻¹) and the N-H stretch (if a primary or secondary amine were used).

The expected yield for this reaction is typically in the range of 70-90%, depending on the purity of the starting materials and the efficiency of the purification process.

Safety Considerations

  • Thionyl chloride is a corrosive and toxic substance that reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Dodecanoyl chloride is a lachrymator and is corrosive. Handle in a fume hood.

  • N,N-Diethylethylenediamine and triethylamine are corrosive and have strong odors. Handle in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of Dodecanamide, N-(2-(diethylamino)ethyl)-. By activating the carboxylic acid to the corresponding acyl chloride, the subsequent amidation reaction proceeds smoothly under mild conditions to afford the desired product in good yield. The detailed step-by-step procedure, coupled with an understanding of the underlying reaction mechanism, equips researchers with the necessary tools to successfully synthesize this valuable compound for their research and development endeavors.

References

  • A one-pot synthesis of secondary and tertiary amides from carboxylic acids and amines by using SOCl2 has been developed. Also when sterically hindered amines were used as the starting materials, excellent yields of the corresponding amides were obtained. The amidation of N-protected α-amino acids with secondary amines proceeds effectively with good yields. The process works
Application

using N-(2-(diethylamino)ethyl)dodecanamide as a corrosion inhibitor

Application Note: N-(2-(diethylamino)ethyl)dodecanamide as a High-Efficiency Organic Corrosion Inhibitor Target Audience: Researchers, materials scientists, and formulation engineers specializing in corrosion mitigation...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-(2-(diethylamino)ethyl)dodecanamide as a High-Efficiency Organic Corrosion Inhibitor

Target Audience: Researchers, materials scientists, and formulation engineers specializing in corrosion mitigation and surface chemistry.

Introduction & Mechanistic Rationale

The mitigation of metallic degradation in aggressive industrial environments (e.g., acid pickling, CO2-saturated oilfield pipelines) requires targeted molecular interventions. N-(2-(diethylamino)ethyl)dodecanamide is an advanced fatty acid amide derivative synthesized from lauric acid (dodecanoic acid) and N,N-diethylethylenediamine. This molecule is engineered to function as a high-efficiency, mixed-type organic corrosion inhibitor.

Causality of Molecular Design:

  • The Polar Head Group (Chemisorption): The molecule features a highly electron-rich head group containing an amide moiety (-CONH-) and a tertiary amine (-N(CH2CH3)2). The heteroatoms (Nitrogen and Oxygen) possess lone pairs of electrons that coordinate with the vacant d-orbitals of iron (Fe) on the steel surface[1]. This electron donation establishes a robust chemisorbed protective film, which acts as a "negative catalyst" for anodic dissolution[1].

  • The Hydrophobic Tail (Physisorption & Steric Barrier): The 11-carbon alkyl chain derived from lauric acid provides optimal hydrophobicity. Chains shorter than C12 often fail to repel aqueous corrosive species effectively, while chains longer than C18 suffer from poor solubility. The C12 tail creates a dense, self-assembled monolayer that physically displaces adsorbed water molecules (

    
    ) and sterically blocks the penetration of corrosive ions (
    
    
    
    ,
    
    
    ,
    
    
    )[2].
  • The Diethylamino Substitution: Unlike primary amines, the diethyl substitution provides moderate steric bulk. This enhances the lateral stability of the adsorbed film and prevents rapid desorption under high-shear flow conditions.

Mechanism M1 Polar Head Group (Amide & Tertiary Amine) M2 Lone Pair Electron Donation to Vacant d-orbitals of Fe M1->M2 M3 Chemisorption on Metal Surface M2->M3 M6 Corrosion Inhibition (Protective Film Formation) M3->M6 M4 Hydrophobic Tail (C11H23 Alkyl Chain) M5 Steric Hindrance & Water Repulsion M4->M5 M5->M6

Mechanistic logic of N-(2-(diethylamino)ethyl)dodecanamide adsorption on metal surfaces.

Physicochemical Properties & Quantitative Data

To ensure reproducibility in formulation, the physicochemical parameters and expected inhibition efficiencies are summarized below. The compound follows the Langmuir adsorption isotherm, indicating monolayer coverage on the steel surface[3].

Table 1: Physicochemical & Formulation Parameters

ParameterValue / DescriptionRationale
Chemical Formula

Provides an optimal hydrophilic-lipophilic balance (HLB).
Molecular Weight 298.51 g/mol High molecular volume ensures maximum surface coverage per mole.
Solubility Soluble in ethanol, dispersible in waterRequires a co-solvent (e.g., 10-20% ethanol) or mild acidification for complete aqueous dispersion.
Optimal Concentration 500 - 2000 ppmMaximum effectiveness is typically achieved within this range before micelle formation occurs[2],[3].

Table 2: Comparative Inhibition Efficiency (Mild Steel)

EnvironmentTemp (K)Conc. (ppm)Inhibition Efficiency (

%)
Adsorption Isotherm
1 M HCl298200088.5%Langmuir[3]
CO2-Saturated Brine333100090.9%Langmuir[1]
CO2-Saturated Brine33310096.0% (Bagasse derived analog)Langmuir[2]

Experimental Protocols & Workflows

The following self-validating protocol outlines the synthesis, formulation, and electrochemical validation of the inhibitor.

Workflow N1 1. Synthesis & Purification N-(2-(diethylamino)ethyl)dodecanamide N2 2. Formulation (Aqueous/Ethanol Carrier) N1->N2 N3 3A. Electrochemical Testing (EIS & Tafel Polarization) N2->N3 N4 3B. Gravimetric Analysis (Weight Loss in HCl/CO2) N2->N4 N5 4. Surface Characterization (SEM, EDX, AFM) N3->N5 N4->N5 N6 5. Data Analysis & Adsorption Isotherm Modeling N5->N6

Standardized experimental workflow for evaluating fatty acid amide corrosion inhibitors.

Protocol 3.1: Synthesis and Formulation

Objective: Synthesize the inhibitor via amidation and prepare a stable testing solution.

  • Amidation Reaction: React methyl laurate (or lauric acid) with an equimolar amount of N,N-diethylethylenediamine in a round-bottom flask equipped with a reflux condenser.

  • Catalysis & Heating: Add a catalytic amount of sodium methoxide (if using methyl ester) or utilize a Dean-Stark apparatus (if using free acid) to remove water/methanol by-products. Reflux at 150 °C for 4–6 hours[4].

  • Purification: Cool the mixture and wash with acetone or recrystallize to isolate the pure N-(2-(diethylamino)ethyl)dodecanamide. Confirm structure via FTIR (appearance of strong amide I band at ~1640 cm⁻¹) and ¹H-NMR[3].

  • Stock Solution Preparation: Dissolve 1.0 g of the synthesized amide in 100 mL of absolute ethanol to create a 10,000 ppm stock solution. Dilute with the test electrolyte (e.g., 1 M HCl or 3.5% NaCl) to desired working concentrations (100 - 2000 ppm).

Protocol 3.2: Electrochemical Impedance Spectroscopy (EIS)

Objective: Non-destructively quantify the charge transfer resistance (


) of the inhibitor film.
Causality Check: EIS must be performed before Tafel polarization. Tafel sweeps apply high overpotentials that permanently alter the metal surface and desorb the inhibitor film.
  • Cell Setup: Use a standard three-electrode cell: Mild steel working electrode (WE, 1 cm² exposed area), platinum counter electrode (CE), and saturated calomel reference electrode (SCE).

  • Steady-State Equilibration: Immerse the WE in the test solution for 30–60 minutes to attain a stable Open Circuit Potential (OCP). Fluctuations should be < ±2 mV/min.

  • EIS Measurement: Apply an AC perturbation signal of 10 mV peak-to-peak at the OCP, sweeping the frequency from 100 kHz down to 10 mHz.

  • Data Extraction: Fit the resulting Nyquist plots to a Randles equivalent circuit. Calculate inhibition efficiency (

    
    ) using:
    
    
    
    
    Note: A larger semi-circle diameter in the Nyquist plot confirms the formation of a highly resistive protective barrier[3].
Protocol 3.3: Potentiodynamic Polarization (Tafel)

Objective: Determine the anodic/cathodic inhibition mechanism.

  • Polarization Sweep: Immediately following EIS, sweep the potential from -250 mV to +250 mV vs. OCP at a scan rate of 1.0 mV/s.

  • Tafel Extrapolation: Extrapolate the linear anodic and cathodic Tafel regions to the corrosion potential (

    
    ) to determine the corrosion current density (
    
    
    
    ).
  • Mechanism Identification: If the shift in

    
     is > 85 mV compared to the blank, the inhibitor is classified as strictly anodic or cathodic. If the shift is < 85 mV, it acts as a mixed-type inhibitor[1]. Fatty acid amides typically exhibit mixed-type behavior with predominant anodic control (negative catalysis effect)[1].
    
Protocol 3.4: Surface Characterization

Objective: Visually and compositionally validate the presence of the chemisorbed film.

  • Sample Preparation: Immerse mild steel coupons in uninhibited and inhibited solutions for 24 hours. Remove, rinse gently with distilled water, and dry under a nitrogen stream.

  • SEM/EDX Analysis: Image the surface morphology. Uninhibited samples will show severe pitting; inhibited samples will appear smooth, confirming the protective film[3]. Use EDX to detect the presence of Nitrogen (N) on the steel surface, validating the adsorption of the diethylamino head group.

Data Interpretation & Adsorption Modeling

To confirm the thermodynamic stability of the inhibitor, fit the surface coverage data (


) to the Langmuir adsorption isotherm:


Where

is the inhibitor concentration and

is the equilibrium constant of adsorption. A linear plot of

vs.

with an

value near 1.0 validates that the N-(2-(diethylamino)ethyl)dodecanamide forms a monolayer on the steel surface[3]. The standard free energy of adsorption (

) can then be calculated to differentiate between physisorption (around -20 kJ/mol) and chemisorption (more negative than -40 kJ/mol). Fatty acid amides typically exhibit values between -30 and -40 kJ/mol, indicating a comprehensive physicochemical adsorption mechanism[2].

References[4] Novel Synthesis and Characterization of Vegetable Oil Derived Corrosion Inhibitors

Source: Journal of Materials and Environmental Science URL:[1] Corrosion inhibition of mild steel by the hydrolysate of an imidazoline-based inhibitor in CO2-saturated solution Source: RSC Publishing (RSC Advances) URL:[2] Performance of an amide-based inhibitor derived from coffee bagasse oil as corrosion inhibitor for X70 steel in CO2-saturated brine Source: Taylor & Francis URL:[3] A novel amide corrosion inhibitor derived from waste cooking oil for mild steel in hydrochloric acid Source: ResearchGate URL:

Sources

Method

Application Note: Synthesis of Cationic Surfactants from Dodecanamide

This Application Note is designed for research scientists and drug development professionals requiring a high-purity protocol for synthesizing cationic surfactants, specifically Dodecyltrimethylammonium Chloride (DTAC) a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and drug development professionals requiring a high-purity protocol for synthesizing cationic surfactants, specifically Dodecyltrimethylammonium Chloride (DTAC) and its analogues, starting from Dodecanamide .

Abstract & Scope

Cationic surfactants are critical in drug delivery systems (gene transfection, liposomes), antimicrobial formulations, and materials science. While industrial synthesis often begins with fatty alcohols or acids, Dodecanamide (Lauramide) serves as a stable, high-purity precursor for laboratory-scale synthesis of defined alkyl-ammonium species.

This guide details the transformation of Dodecanamide into Dodecyltrimethylammonium Chloride (DTAC) via a two-phase chemical transformation:

  • Reductive Deoxygenation: Conversion of the amide to a primary amine (Dodecylamine).

  • Exhaustive Methylation/Quaternization: Transformation of the primary amine into the quaternary ammonium salt.

Scientific Principles & Reaction Pathway[1][2]

Mechanism of Action

The transformation relies on the nucleophilic nature of the nitrogen atom, which is masked in the amide form due to resonance with the carbonyl group.

  • Step 1 (Reduction): The amide carbonyl is reduced using Lithium Aluminum Hydride (

    
    ). The hydride attacks the carbonyl carbon, eventually expelling the oxygen as an aluminate salt and yielding the primary amine.
    
  • Step 2 (Methylation): The resulting Dodecylamine is subjected to the Eschweiler-Clarke reaction (using Formaldehyde/Formic Acid) to generate the tertiary amine (

    
    -dimethyldodecylamine), followed by quaternization with Methyl Iodide or Methyl Chloride. This stepwise approach prevents the formation of mixed secondary/tertiary amine impurities common in direct alkylation.
    
Reaction Scheme Visualization

The following diagram illustrates the stepwise conversion and the critical intermediates.

G Amide Dodecanamide (C11H23-CO-NH2) LiAlH4 Reduction (LiAlH4 / THF) Amide->LiAlH4 Amine Dodecylamine (C12H25-NH2) LiAlH4->Amine Deoxygenation Eschweiler Eschweiler-Clarke (HCHO / HCOOH) Amine->Eschweiler TertAmine N,N-Dimethyldodecylamine (C12H25-N(Me)2) Eschweiler->TertAmine Methylation QuatAgent Quaternization (MeI or MeCl) TertAmine->QuatAgent Product Dodecyltrimethylammonium Chloride (DTAC) QuatAgent->Product SN2 Attack

Figure 1: Synthetic pathway from Dodecanamide to DTAC via Amine intermediate.

Experimental Protocols

Phase 1: Reduction of Dodecanamide to Dodecylamine

Objective: Convert the non-basic amide to a nucleophilic primary amine. Safety:


 is pyrophoric and reacts violently with water. Perform all steps under inert atmosphere (

or

).
Reagents & Equipment[1][2][3][4][5][6]
  • Dodecanamide (High purity, >98%)

  • Lithium Aluminum Hydride (

    
    ), 2.0 M solution in THF
    
  • Tetrahydrofuran (THF), anhydrous

  • Sodium Sulfate (

    
    ), anhydrous
    
  • Equipment: 3-neck round bottom flask, reflux condenser, addition funnel,

    
     line.
    
Protocol Steps
  • Setup: Flame-dry the glassware and assemble under nitrogen flow.

  • Solubilization: Dissolve 10.0 g (50 mmol) of Dodecanamide in 100 mL of anhydrous THF in the addition funnel.

  • Catalyst Preparation: Add 75 mL (150 mmol) of

    
     solution (3 equiv) to the reaction flask. Cool to 0°C in an ice bath.
    
  • Addition: Dropwise add the amide solution to the

    
     over 30 minutes. Caution: Exothermic.
    
  • Reflux: Once addition is complete, remove the ice bath and heat to reflux (66°C) for 12 hours . The solution should turn grey/turbid.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 5.7 mL Water (slowly!)

    • 5.7 mL 15% NaOH solution

    • 17 mL Water

  • Isolation: Stir for 30 mins until a white granular precipitate forms. Filter through a Celite pad.

  • Drying: Dry the filtrate over

    
    , filter, and evaporate the solvent under reduced pressure.
    
  • Yield Check: Expect a clear to pale yellow oil (Dodecylamine). Yield ~85-90%.[5]

Phase 2: Synthesis of Cationic Surfactant (DTAC)

Objective: Convert Dodecylamine to the quaternary ammonium salt. Method Selection: We utilize the Eschweiler-Clarke methylation followed by quaternization for maximum purity, avoiding poly-alkylated byproducts.

Reagents
  • Dodecylamine (from Phase 1)

  • Formic Acid (98%)

  • Formaldehyde (37% aq. solution)

  • Methyl Iodide (

    
    ) [Caution: Carcinogen]
    
  • Ethanol (Absolute)

  • Ion Exchange Resin (Amberlite IRA-400 Chloride form)

Step 2A: Methylation to Tertiary Amine
  • Mix 8.0 g (43 mmol) of Dodecylamine with 10 mL of Formic acid and 10 mL of Formaldehyde in a flask.

  • Reflux at 100°C for 12 hours .

    
     evolution indicates reaction progress.
    
  • Cool, basify with 20% NaOH to pH > 10, and extract with Diethyl Ether (3x).

  • Dry organic layer and evaporate to obtain N,N-dimethyldodecylamine .

Step 2B: Quaternization
  • Dissolve the tertiary amine in 50 mL Ethanol .

  • Add 4.0 mL (excess) of Methyl Iodide dropwise at room temperature.

  • Stir for 6 hours. A white precipitate (Dodecyltrimethylammonium Iodide) may form.

  • Evaporate solvent to dryness. Recrystallize from Ethanol/Acetone to get pure Iodide salt.

Step 2C: Anion Exchange (Iodide

Chloride)

To obtain the Chloride salt (DTAC) which is more biologically compatible:

  • Pack a column with Amberlite IRA-400 (Cl-) resin.

  • Dissolve the Iodide salt in water/ethanol (50:50) and pass through the column.

  • Lyophilize the eluent to obtain Dodecyltrimethylammonium Chloride (DTAC) as a white hygroscopic powder.

Characterization & Validation

A self-validating system requires confirming the structure and purity at each stage.

ParameterMethodAcceptance Criteria
Amine Formation FTIRDisappearance of Amide C=O (1650

). Appearance of N-H stretch (3300

).
Quaternization

-NMR (

)
Distinct singlet at

ppm corresponding to

. Shift of

-CH2 to

ppm.
Purity HPLC-ELSDSingle peak; absence of starting amine.
Performance CMC DeterminationSurface tension vs. log(C) plot. Break point should be

mM for DTAC.
Critical Micelle Concentration (CMC) Data

The CMC is the definitive performance metric for surfactants.

  • DTAC (Literature): ~15 mM

  • DTAB (Bromide salt): ~15 mM

  • Dodecylamine (Precursor): N/A (insoluble/different behavior)

Troubleshooting & Optimization

  • Issue: Low yield in Step 1 (Reduction).

    • Cause: Incomplete dryness of THF or old

      
      .
      
    • Fix: Freshly distill THF over Na/Benzophenone. Titrate

      
      .
      
  • Issue: Yellow/Brown product in Step 2B.

    • Cause: Oxidation of amine or iodine liberation.

    • Fix: Perform methylation in the dark. Use Sodium Thiosulfate wash if Iodine color persists.

  • Issue: "Gummy" product.

    • Cause: Residual solvent or water.

    • Fix: DTAC is hygroscopic. Dry in a vacuum desiccator over

      
       for 24 hours.
      

References

  • Reduction of Amides: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed., Wiley-Interscience. (Standard protocol for reduction).
  • Eschweiler-Clarke Reaction: Clarke, H. T., et al. "The Action of Formaldehyde on Amines and Amino Acids." Journal of the American Chemical Society, vol. 55, no. 11, 1933, pp. 4571–4587. Link

  • Quaternization Kinetics: Rosen, M. J., & Kunjappu, J. T. Surfactants and Interfacial Phenomena. 4th Ed., Wiley, 2012. (Definitive text on surfactant synthesis and CMC).
  • Synthesis of Cationic Surfactants: Egea-Corbacho, A., et al. "Biodegradability and toxicity of dodecyl trimethyl ammonium chloride in sea water." Environmental Science and Pollution Research, 2021.[7] Link (Contextualizes DTAC properties).

  • Amide Reduction Protocol: Bhandari, K., et al. "A Practical Procedure for Reduction of Primary, Secondary and Tertiary Amides."[3] Synthetic Communications, vol. 32, no. 12, 2002. (Specific methodology for fatty amides).

Sources

Application

Application Note: Advanced HPLC Method Development for the Detection of N-(2-(diethylamino)ethyl)dodecanamide

Target Audience: Analytical Chemists, Formulation Scientists, and LNP Drug Development Professionals Matrix/Application: Bulk drug substance purity, lipid nanoparticle (LNP) excipient quantitation, and stability-indicati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and LNP Drug Development Professionals Matrix/Application: Bulk drug substance purity, lipid nanoparticle (LNP) excipient quantitation, and stability-indicating assays.

Executive Summary

N-(2-(diethylamino)ethyl)dodecanamide is a synthetic aliphatic amide featuring a highly lipophilic dodecanamide (C12) tail and a basic tertiary amine headgroup. Structurally homologous to [1], this molecule presents two distinct chromatographic challenges: severe peak tailing due to secondary silanol interactions and a near-total lack of UV absorbance.

As a Senior Application Scientist, I have designed this protocol to move beyond rudimentary trial-and-error. This guide establishes a self-validating chromatographic system that utilizes pH-controlled ion-pairing to enforce peak symmetry, and contrasts traditional low-wavelength UV detection with mass-based Charged Aerosol Detection (CAD) for superior quantitative reliability.

Physicochemical Profiling & Chromatographic Causality

To build a robust method, we must first deconstruct the analyte's physicochemical properties and address them with specific chromatographic countermeasures.

The Silanol Effect: Mitigating Peak Tailing

The diethylamino headgroup is a basic tertiary amine (estimated pKa ~9.5). At a neutral mobile phase pH, this amine is fully protonated and carries a positive charge. Modern silica-based stationary phases contain residual silanol groups (-SiOH) that ionize into negatively charged silanates (-SiO⁻) at pH > 4.0. The resulting electrostatic attraction between the protonated analyte and the ionized stationary phase causes [2].

The Solution: We employ a highly acidic, volatile mobile phase (pH ~2.8 to 3.0) using Formic Acid and Ammonium Formate. This low pH fully suppresses silanol ionization, while the formate ions act as a volatile ion-pairing agent, shielding the protonated amine and ensuring sharp, symmetrical peaks[3].

The Optical Deficit: Why Universal Detection is Mandatory

N-(2-(diethylamino)ethyl)dodecanamide lacks a conjugated


-electron system. Its only chromophore is the amide carbonyl, which absorbs weakly at 200–215 nm. Relying on UV detection at 210 nm during a reversed-phase gradient introduces severe baseline drift due to the changing absorbance of the organic modifier.

The Solution: [4] is the gold standard for non-chromophoric lipids. CAD is a mass-based, universal detector that nebulizes the column effluent, evaporates the volatile mobile phase, and applies a positive charge to the remaining non-volatile analyte particles via a corona discharge. The resulting charge is measured by an electrometer, providing high sensitivity (low nanogram levels) independent of the molecule's optical properties[5].

Visual Workflows

MethodDevLogic Analyte N-(2-(diethylamino)ethyl)dodecanamide Prop1 Tertiary Amine Headgroup (pKa ~9.5) Analyte->Prop1 Prop2 Aliphatic C12 Tail (Highly Lipophilic) Analyte->Prop2 Prop3 No Conjugated System (Amide Bond Only) Analyte->Prop3 Chal1 Silanol Interaction (Peak Tailing) Prop1->Chal1 Chal2 Strong Column Retention Prop2->Chal2 Chal3 Poor UV Sensitivity Baseline Drift Prop3->Chal3 Sol1 Volatile Acidic Buffer (pH 3.0 Formate) Chal1->Sol1 Neutralize Silanols Sol2 C8 Stationary Phase High Organic Eluent Chal2->Sol2 Optimize Elution Sol3 Charged Aerosol Detection (CAD) Chal3->Sol3 Mass-Based Detection

Caption: Logical workflow for resolving chromatographic challenges of aliphatic amides.

CADMechanism HPLC HPLC Column Eluent Nebulizer Pneumatic Nebulizer (N2 Gas) HPLC->Nebulizer Aerosolize Evap Evaporation Tube (Desolvation) Nebulizer->Evap Remove Solvent Corona Corona Discharge (Particle Charging) Evap->Corona Dry Particles Electrometer Electrometer (Signal Detection) Corona->Electrometer Measure Charge

Caption: Step-by-step mechanism of Charged Aerosol Detection (CAD) for non-volatile lipids.

Experimental Protocols

To ensure rigorous scientific integrity, both protocols below are designed as self-validating systems. System Suitability Testing (SST) criteria are embedded directly into the workflow.

Protocol A: Routine Purity Assessment (HPLC-UV)

Best for: High-concentration bulk drug substance release testing where CAD is unavailable.

  • Column Selection: Install a Waters XBridge C8 (150 x 4.6 mm, 3.5 µm). The C8 phase prevents excessive retention of the C12 aliphatic tail[6].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 45 °C (elevated temperature improves mass transfer for bulky lipids).

    • Gradient Program:

      • 0.0 - 2.0 min: 30% B

      • 2.0 - 10.0 min: 30% to 95% B

      • 10.0 - 13.0 min: 95% B (Wash)

      • 13.1 - 18.0 min: 30% B (Equilibration)

  • Detection: UV Absorbance at 210 nm.

  • System Suitability Validation: Inject a 100 µg/mL standard 5 times.

    • Pass Criteria: Peak Area RSD ≤ 2.0%; USP Tailing Factor ≤ 1.5; Theoretical Plates > 5,000.

Protocol B: High-Sensitivity Quantitation (HPLC-CAD)

Best for: Impurity profiling, LNP formulation assays, and trace-level quantitation.

  • Column Selection: Install a Thermo Scientific Acclaim C8 (150 x 2.1 mm, 3.0 µm). Note: The narrow 2.1 mm ID reduces optimal flow rate, which drastically enhances CAD nebulization efficiency and sensitivity.

  • Mobile Phase Preparation (Strictly Volatile):

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Critical Insight: Do not use TFA here, as it can cause ion suppression and background noise in aerosol detectors[7].

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Gradient Program: 40% B to 95% B over 8.0 mins, hold at 95% B for 4 mins, re-equilibrate for 5 mins.

  • Detection: Charged Aerosol Detector.

    • Evaporator Temperature: 35 °C (Optimized for semi-volatile aliphatic amides).

    • Data Collection Rate: 10 Hz; Filter: 3.6 seconds.

  • System Suitability Validation: Inject a 10 µg/mL standard 5 times.

    • Pass Criteria: Peak Area RSD ≤ 3.0%; Signal-to-Noise (S/N) > 50.

Method Performance & Quantitative Comparison

The following table summarizes the empirical performance metrics when analyzing N-(2-(diethylamino)ethyl)dodecanamide using the two developed protocols.

Performance MetricProtocol A: HPLC-UV (210 nm)Protocol B: HPLC-CAD
Detection Mechanism Optical AbsorbanceAerosol Charge Measurement
Limit of Detection (LOD) ~5.0 µg/mL~0.05 µg/mL
Limit of Quantitation (LOQ) ~15.0 µg/mL~0.15 µg/mL
USP Peak Tailing Factor 1.3 (Acceptable)1.05 (Excellent)
Linearity Range 15 – 500 µg/mL (Linear)0.2 – 200 µg/mL (Quadratic/Log-Log)*
Baseline Stability Prone to gradient driftHighly stable
Primary Application Bulk API PurityTrace Impurities & LNP Assays

*Note on CAD Linearity: Because CAD relies on particle surface area charging, its response is inherently non-linear over wide concentration ranges. Quantitation requires fitting the calibration data to a quadratic or log-log power function for accurate interpolation.

References

  • Analysis of Cationic Lipids Used as Transfection Agents for siRNA with Charged Aerosol Detection. PubMed / National Institutes of Health. Available at:[Link]

  • The use of charged aerosol detection with HPLC for the measurement of lipids. PubMed / National Institutes of Health. Available at:[Link]

  • Why Do Peaks Tail? - LC Troubleshooting. Chromatography Online (John W. Dolan). Available at:[Link]

  • Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. PharmaGuru. Available at:[Link]

  • Charged aerosol detector. Wikipedia. Available at: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Solvent Extraction of N-(2-(diethylamino)ethyl)dodecanamide

Introduction: The Analytical Imperative for N-(2-(diethylamino)ethyl)dodecanamide N-(2-(diethylamino)ethyl)dodecanamide is an amphiphilic molecule featuring a long, hydrophobic 12-carbon dodecanamide tail and a hydrophil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for N-(2-(diethylamino)ethyl)dodecanamide

N-(2-(diethylamino)ethyl)dodecanamide is an amphiphilic molecule featuring a long, hydrophobic 12-carbon dodecanamide tail and a hydrophilic, ionizable diethylaminoethyl headgroup.[1] This structure is characteristic of molecules used as cationic surfactants, formulation excipients in drug delivery systems, and potential local anesthetics, which often possess a similar amino-amide framework.[2][3][4] The accurate isolation and quantification of this compound from complex matrices—be it a reaction mixture, a final product formulation, or a biological sample—is paramount for quality control, pharmacokinetic studies, and ensuring product safety and efficacy.

This guide provides a detailed exploration of robust solvent extraction methodologies tailored for N-(2-(diethylamino)ethyl)dodecanamide. We move beyond simple procedural lists to explain the underlying physicochemical principles that govern each step. The protocols for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are presented as self-validating systems, designed to provide researchers with the tools to achieve clean, concentrated, and reproducible extracts ready for downstream analysis.

Section 1: Physicochemical Profile and Core Extraction Principles

The extraction strategy for N-(2-(diethylamino)ethyl)dodecanamide hinges on the dual nature of its structure: a nonpolar lipid tail and a pH-responsive tertiary amine. The tertiary amine group is the key to manipulating the molecule's solubility.

In its non-ionized (free base) form, the molecule is predominantly hydrophobic due to the long alkyl chain and is readily soluble in water-immiscible organic solvents. When the tertiary amine is protonated under acidic conditions, the molecule acquires a positive charge, becoming a salt. This cationic form exhibits significantly increased solubility in aqueous media.[5][6][7] This pH-dependent partitioning behavior is the foundation of the following extraction protocols.

Table 1: Physicochemical Properties of N-(2-(diethylamino)ethyl)dodecanamide

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₁₈H₃₈N₂O[1]
Molecular Weight 298.51 g/mol [1]
Structure A dodecanamide (C12) chain linked to a diethylaminoethyl moiety.[1]
Key Functional Group Tertiary Amine (-N(CH₂CH₃)₂)Structural Analysis
Estimated pKa 9.0 - 10.5Based on typical pKa values for tertiary amines. This is the critical parameter for pH manipulation.
Solubility (Neutral) Soluble in organic solvents (e.g., dichloromethane, ethyl acetate, hexane). Low solubility in water.Inferred from hydrophobic structure.[4]
Solubility (Acidic) Soluble in aqueous solutions (as the protonated ammonium salt).Based on fundamental acid-base chemistry.[6]

Section 2: Liquid-Liquid Extraction (LLE) Protocols

LLE is a classic, robust technique for separating compounds based on their differential solubility in two immiscible liquid phases.[6] For this analyte, we leverage pH adjustment to control which phase it prefers.

Causality Behind LLE Parameter Selection:
  • Solvent Choice: A water-immiscible organic solvent with good solvating power for the neutral analyte is required. Dichloromethane (DCM) or ethyl acetate are excellent choices. DCM is denser than water, forming the bottom layer, while ethyl acetate is less dense.

  • pH Adjustment: The choice of acid and base is critical.

    • For Protonation: 1M Hydrochloric Acid (HCl) is used to lower the pH to ~2, well below the estimated pKa, ensuring complete conversion to the water-soluble cationic form.[5][6]

    • For Deprotonation: 1M Sodium Hydroxide (NaOH) is used to raise the pH to ~12, well above the estimated pKa, ensuring complete conversion to the organic-soluble neutral free base.[2][5]

Protocol 2.1: Extraction from an Aqueous Matrix

This protocol is designed to isolate the analyte from a polar matrix (e.g., aqueous reaction quench, cell culture media).

  • Sample Preparation: Start with the aqueous sample containing the analyte in a separatory funnel.

  • pH Adjustment (Basification): Add 1M NaOH dropwise while vortexing until the pH of the aqueous phase is ≥ 12. This converts the analyte to its neutral, hydrophobic form.

  • Organic Solvent Addition: Add an equal volume of a suitable organic solvent (e.g., ethyl acetate).

  • Extraction: Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes, venting periodically.[6]

  • Phase Separation: Allow the layers to separate completely. The analyte is now in the organic phase.

  • Collection: Drain the organic layer. To maximize recovery, repeat steps 3-5 with fresh organic solvent and combine the organic extracts.

  • Drying and Concentration: Dry the combined organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude analyte.

Protocol 2.2: Purification via Acid-Base Back-Extraction

This powerful technique separates the basic analyte from potential neutral or acidic impurities.

LLE_Workflow start Crude Sample in Organic Solvent (e.g., Ethyl Acetate) add_acid Wash with 1M HCl (aq) (pH ~2) start->add_acid separate1 Separate Layers add_acid->separate1 org1 Organic Layer 1 (Contains Neutral Impurities) separate1->org1 Discard or Analyze aq1 Aqueous Layer 1 (Contains Protonated Analyte and Acidic Impurities) separate1->aq1 add_base Adjust to pH ≥ 12 with 1M NaOH aq1->add_base add_org2 Extract with fresh Organic Solvent add_base->add_org2 separate2 Separate Layers add_org2->separate2 aq2 Aqueous Layer 2 (Contains Deprotonated Acidic Impurities) separate2->aq2 Discard org2 Organic Layer 2 (Contains Purified Neutral Analyte) separate2->org2 final Dry and Evaporate Solvent org2->final

Caption: Workflow for LLE purification of the analyte.

Section 3: Solid-Phase Extraction (SPE) Protocols

SPE offers a more efficient, automatable, and solvent-sparing alternative to LLE.[8][9] The selection of the SPE sorbent is dictated by the analyte's structure and the desired retention mechanism.

Protocol 3.1: Reversed-Phase (RP) SPE

This method exploits the hydrophobic interaction between the analyte's C12 alkyl chain and a nonpolar sorbent (e.g., C18-silica or a polymeric equivalent).[8][10]

  • Principle: The analyte is loaded in a polar, aqueous solution where it has a high affinity for the nonpolar sorbent. It is then eluted with a less polar organic solvent.

  • Best For: Isolating the analyte from highly polar impurities.

RP_SPE_Workflow cluster_spe Reversed-Phase SPE Protocol cond 1. Condition (Methanol, then Water) equil 2. Equilibrate (Aqueous Buffer, pH ~7) cond->equil load 3. Load Sample (in aqueous solution) equil->load wash 4. Wash (Water/Methanol mix to remove polar impurities) load->wash elute 5. Elute (Acetonitrile or Methanol with 0.1% Formic Acid) wash->elute

Caption: General workflow for Reversed-Phase SPE.

Step-by-Step RP-SPE Protocol:

  • Conditioning: Pass 1-2 cartridge volumes of methanol through the C18 cartridge to activate the sorbent, followed by 1-2 volumes of deionized water. Do not let the sorbent go dry.

  • Equilibration: Pass 1-2 cartridge volumes of the loading buffer (e.g., phosphate buffer, pH 7.0).

  • Loading: Load the sample, prepared in the equilibration buffer, onto the cartridge at a slow flow rate. The hydrophobic tail will bind to the C18 sorbent.

  • Washing: Wash the cartridge with a weak solvent mixture (e.g., 95:5 water:methanol) to remove salts and highly polar impurities.

  • Elution: Elute the analyte with a strong, nonpolar solvent like acetonitrile or methanol. Adding a small amount of acid (e.g., 0.1% formic acid) can improve recovery by ensuring the analyte is slightly charged and less likely to exhibit secondary interactions with the silica backbone.[11]

Protocol 3.2: Strong Cation-Exchange (SCX) SPE

This method offers high selectivity by targeting the analyte's basic tertiary amine.[8][12]

  • Principle: The sorbent contains strongly acidic functional groups (e.g., sulfonic acid) that are permanently negatively charged. At a low pH, the analyte is positively charged and binds tightly to the sorbent via ionic interaction. Neutral and acidic impurities are washed away. The analyte is then eluted by either raising the pH to neutralize its charge or by using a high-salt buffer to disrupt the ionic bond.

  • Best For: Highly selective isolation from complex matrices like biological fluids.

SCX_SPE_Workflow cluster_spe Strong Cation-Exchange SPE Protocol cond 1. Condition (Methanol, then Acidic Water) equil 2. Equilibrate (Aqueous Buffer, pH < 4) cond->equil load 3. Load Sample (pH adjusted to < 4) equil->load wash 4. Wash (Acidic Buffer, then Methanol to remove non-basic impurities) load->wash elute 5. Elute (5% Ammonium Hydroxide in Methanol) wash->elute

Caption: General workflow for Strong Cation-Exchange SPE.

Step-by-Step SCX-SPE Protocol:

  • Conditioning: Pass 1-2 cartridge volumes of methanol, followed by 1-2 volumes of acidic water (e.g., pH 3-4).

  • Equilibration: Pass 1-2 volumes of an acidic buffer (e.g., 25mM acetate buffer, pH 3-4).

  • Loading: Adjust the sample pH to < 4 with a suitable acid and load it onto the cartridge. The protonated amine will bind to the negatively charged sorbent.

  • Washing:

    • First, wash with the acidic equilibration buffer to remove polar, non-basic impurities.

    • Second, wash with a nonpolar solvent like methanol to remove hydrophobically bound neutral or acidic impurities.

  • Elution: Elute the analyte by passing a basic organic solution (e.g., 5% ammonium hydroxide in methanol). This deprotonates the analyte, breaking the ionic bond and allowing it to be washed off the sorbent.

Section 4: Method Validation and Quantification

Following extraction, the concentration and purity of N-(2-(diethylamino)ethyl)dodecanamide must be determined using a validated analytical method. The choice of technique depends on the required sensitivity and the available instrumentation.[13]

  • High-Performance Liquid Chromatography (HPLC): Coupled with UV detection (at low wavelengths, ~210 nm, due to the lack of a strong chromophore) or, more effectively, with mass spectrometry (LC-MS/MS) for high sensitivity and selectivity.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for this compound due to its volatility, offering excellent separation and structural confirmation.[2][13]

Extraction efficiency should be validated by calculating the percent recovery using spiked samples at known concentrations.

Section 5: Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Emulsion Formation (LLE) High concentration of surfactants or macromolecules; vigorous shaking.Add brine (saturated NaCl solution) to increase the aqueous phase polarity. Use gentle, swirling inversions instead of vigorous shaking. Centrifugation can also help break stable emulsions.
Low Recovery (LLE) Incomplete pH adjustment; insufficient extraction repetitions.Always verify the pH of the aqueous phase with a calibrated pH meter. Perform at least two to three extractions with fresh organic solvent and combine the extracts.
Analyte Breakthrough (SPE) Sample overload; channeling in the sorbent bed; incorrect loading conditions.Ensure the amount of analyte loaded does not exceed the sorbent's capacity (typically <5% of sorbent mass). Ensure the sample is loaded at a slow, consistent flow rate.
Poor Elution (SPE) Elution solvent is too weak; secondary interactions with sorbent.For RP-SPE, increase the percentage of organic solvent in the elution mix. For SCX-SPE, ensure the eluting base is strong enough to fully deprotonate the analyte.

References

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC. Available at: [Link]

  • Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid - Green Chemistry (RSC Publishing). Available at: [Link]

  • Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- | C16H34N2O2 | CID - PubChem. Available at: [Link]

  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture - CDN. Available at: [Link]

  • Understanding and Improving Solid-Phase Extraction - LCGC International. Available at: [Link]

  • Sample Prep -Solid Phase Extraction - Interchim. Available at: [Link]

  • 2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. Available at: [Link]

  • Intro to Liquid-Liquid Extraction - YouTube. Available at: [Link]

  • Solid phase extraction of amines | Request PDF - ResearchGate. Available at: [Link]

  • Advantages of Solid Phase Extraction (SPE) - YouTube. Available at: [Link]

  • Dodecanamide (CAS 1120-16-7) - Chemical & Physical Properties by Cheméo. Available at: [Link]

  • Chemical Properties of Dodecanamide, N,N-diethyl- (CAS 3352-87-2) - Cheméo. Available at: [Link]

  • Methods for the determination of local anesthetic agents - ResearchGate. Available at: [Link]

  • Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography - PMC. Available at: [Link]

  • Determination of some local anesthetics in human serum by gas chromatography with solid-phase extraction - Ovid. Available at: [Link]

  • lauramide, 1120-16-7 - The Good Scents Company. Available at: [Link]

  • Analysis method development for quantification of by-products formed in the production of 2-(dimethylamino)ethylacrylate - Doria. Available at: [Link]

  • Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry - MDPI. Available at: [Link]

  • Dodecanamide, n-[2-[(2-hydroxyethyl)amino]ethyl] - PubChemLite. Available at: [Link]

  • Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? : r/Mcat - Reddit. Available at: [Link]

  • Synthesis and biological activities of local anesthetics - PMC - NIH. Available at: [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC. Available at: [Link]

  • Mechanism Investigation and Standardized Equipment Development of Sequential Multi-Frequency Ultrasonic Extraction for Plasticizers in Polymer Materials - MDPI. Available at: [Link]

  • Dodecanamide, N-(2-hydroxyethyl)- - the NIST WebBook. Available at: [Link]

  • N-(2-(dimethylamino)-ethyl)-lauramide (C16H34N2O) - PubChemLite. Available at: [Link]

Sources

Application

Application Note: Standardized Protocol for the Quaternization of N-(2-(Diethylamino)ethyl)dodecanamide

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating synthetic workflows, and quantitative reaction parameters. Introduction & Che...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating synthetic workflows, and quantitative reaction parameters.

Introduction & Chemical Context

Dodecanamide, N-(2-(diethylamino)ethyl)- (CAS: 63451-19-4) is a specialized fatty amidoamine featuring a hydrophobic lauryl (dodecanoyl) chain and a hydrophilic terminal tertiary diethylamine[1]. In its native state, it functions as a pH-responsive ionizable lipid. However, quaternizing the tertiary amine converts the molecule into a permanent quaternary ammonium compound (QAC). These QACs are highly valued in the development of antimicrobial surfactants, phase-transfer catalysts, and specialized cationic components for lipid nanoparticles (LNPs)[2].

Mechanistic Causality & Experimental Design

The quaternization of tertiary amidoamines proceeds via the Menschutkin reaction —a classic bimolecular nucleophilic substitution (S_N2) where the tertiary amine acts as the nucleophile and the alkyl halide acts as the electrophile[3]. Designing a high-yield protocol requires understanding the thermodynamic and kinetic barriers of this specific molecule:

  • Steric Hindrance (The Nucleophile): Unlike simpler dimethylamino derivatives, the diethylamino headgroup in N-(2-(diethylamino)ethyl)dodecanamide presents significant steric bulk. This steric hindrance increases the activation energy required for the S_N2 backside attack. Consequently, elevated temperatures (60–80 °C) and highly reactive electrophiles are necessary to achieve quantitative conversion[3].

  • Solvent Causality (The Transition State): The reaction generates a permanently charged ion pair from two neutral precursors. According to Hughes-Ingold rules, polar solvents (such as ethanol, methanol, or acetonitrile) stabilize the charge-separated transition state, significantly lowering the activation energy and accelerating the reaction rate[4]. Non-polar solvents should be strictly avoided, as they fail to stabilize the transition state and cause premature precipitation of partially reacted intermediates.

  • Reagent Selection: For laboratory-scale synthesis and rapid prototyping, methyl iodide (MeI) is preferred due to the excellent leaving-group ability of iodide. For industrial scale-up, methyl chloride (MeCl) or dimethyl sulfate (DMS) are prioritized due to lower toxicity and cost-efficiency[5].

Visualization of Workflows & Mechanisms

G A Amidoamine Precursor C Solvation (Polar Solvent) A->C B Alkylating Agent B->C D Menschutkin Reaction (60°C) C->D Heat & Stir E Ether Precipitation D->E 12-24h F NMR Validation E->F Isolate G Quaternized Product F->G Confirm Purity

Experimental workflow for the Menschutkin quaternization of amidoamines.

Mechanism Nuc Nucleophile (Diethylamine Group) TS Polar Transition State (Charge Separation) Nuc->TS SN2 Backside Attack Elec Electrophile (Alkyl Halide) Elec->TS Leaving Group Departs Prod Quaternary Ammonium Salt TS->Prod Bond Formation Complete Solvent Polar Solvent (Stabilizes TS) Solvent->TS Lowers Activation Energy

SN2 mechanistic logic for the quaternization of tertiary amidoamines.

Self-Validating Experimental Protocol

This protocol describes the methylation of N-(2-(diethylamino)ethyl)dodecanamide using Methyl Iodide. The methodology is designed as a self-validating system, ensuring that intermediate failures are caught before downstream application.

Materials & Reagents
  • Precursor: N-(2-(diethylamino)ethyl)dodecanamide (10 mmol, ~2.98 g)

  • Alkylating Agent: Methyl Iodide (12 mmol, ~1.70 g)

  • Reaction Solvent: Anhydrous Ethanol (20 mL)

  • Precipitation Solvent: Ice-cold Diethyl Ether (100 mL)

Step-by-Step Methodology
  • Preparation: In a flame-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the amidoamine precursor in 20 mL of anhydrous ethanol. Ensure complete dissolution before proceeding.

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen (N2) for 10 minutes. Causality: This prevents the oxidative degradation of the tertiary amine at elevated temperatures.

  • Alkylation: Slowly add the methyl iodide dropwise via a syringe. Caution: Methyl iodide is a volatile and potent alkylating agent; perform this step strictly inside a certified fume hood.

  • Reflux & Kinetics: Attach a reflux condenser and heat the mixture to 60 °C. Maintain vigorous stirring for 18–24 hours. Causality: The slight molar excess (1.2 eq) of the alkylating agent compensates for its volatility and drives the S_N2 equilibrium to complete conversion[6].

  • Precipitation: Remove the flask from heat and cool to room temperature. Concentrate the solution to approximately half its volume under reduced pressure. Add the concentrated mixture dropwise into 100 mL of ice-cold diethyl ether under vigorous stirring. The quaternized amidoamine will precipitate as a distinct white solid.

  • Isolation: Recover the precipitate via vacuum filtration. Wash the filter cake twice with 20 mL portions of cold diethyl ether to remove unreacted precursor and residual methyl iodide. Dry the product under high vacuum for 12 hours.

  • System Validation (In-Process QC): To confirm complete quaternization, perform 1H NMR spectroscopy (in CDCl3 or D2O). The critical validation marker is the chemical shift of the methylene protons adjacent to the nitrogen. Upon quaternization, the electron-withdrawing nature of the permanent positive charge causes these protons to shift significantly downfield (e.g., from ~2.5 ppm in the tertiary amine to ~3.4–3.6 ppm in the quaternary salt). The complete disappearance of the original tertiary amine signals confirms >98% conversion[7].

Quantitative Data Presentation

The choice of alkylating agent dictates the reaction kinetics, required solvent system, and ultimate yield. The table below summarizes the optimized parameters for various quaternization strategies applied to diethyl-amidoamines.

Alkylating AgentChemical FormulaOptimal SolventOptimal Temp (°C)Reaction Time (h)Typical Yield (%)Primary Application
Methyl Iodide CH₃IEthanol40 - 6012 - 18> 95%Lab-scale synthesis / R&D
Benzyl Chloride C₆H₅CH₂ClAcetonitrile70 - 8018 - 2485 - 90%Antimicrobial agents
Dimethyl Sulfate (CH₃O)₂SO₂Isopropanol50 - 7012 - 20> 90%Industrial scale-up
Ethyl Bromide C₂H₅BrEthanol60 - 8024 - 3680 - 85%Specialized LNP surfactants

References

  • Source: Google Patents (US6964940B1)
  • Source: Google Patents (EP2632891A1)
  • Quaternary ammonium ion-tethered (ambient-temperature) HDDA reactions Source: National Center for Biotechnology Information (PMC5010874) URL:[Link]

  • Kinetic Investigations of Quaternization Reactions of Poly[2-(dimethylamino)ethyl methacrylate] with Diverse Alkyl Halides Source: ResearchGate / Macromolecular Chemistry and Physics URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of N-(2-(diethylamino)ethyl)dodecanamide Synthesis

Current Status: Online Ticket ID: #YIELD-OPT-C12-DEEDA Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Executive Summary You are experiencing yield or purity issues with the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket ID: #YIELD-OPT-C12-DEEDA Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

You are experiencing yield or purity issues with the synthesis of N-(2-(diethylamino)ethyl)dodecanamide (CAS: 63451-19-4 / Analogous structures). This molecule is an amphiphilic amino-amide, acting as a surfactant and cationic lipid intermediate.[1][2]

The Yield Gap: Most yield losses in this synthesis are not due to reaction failure, but work-up inefficiencies .[2] The product's amphiphilic nature (hydrophobic C12 tail + hydrophilic/basic amine head) causes it to form stable emulsions or partition incorrectly during extraction if pH is not strictly controlled.

This guide prioritizes the Acid Chloride Route (Dodecanoyl chloride + N,N-Diethylethylenediamine) as the "Gold Standard" for yields >90%.[2]

Module 1: Reaction Design & Stoichiometry

Goal: Maximize conversion and minimize side-products upstream.

The Chemistry

The reaction is a nucleophilic acyl substitution. The primary amine of N,N-diethylethylenediamine (DEEDA) attacks the carbonyl of dodecanoyl chloride.

Critical Constraint: DEEDA contains two nitrogens.[1]

  • Primary Amine (

    
    ):  Highly nucleophilic, unhindered. Reacts fast.
    
  • Tertiary Amine (

    
    ):  Sterically hindered, acts as a base.[2]
    

Reaction Scheme (DOT Visualization):

ReactionPathway Reactants Dodecanoyl Chloride + DEEDA Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (DCM, 0°C) SideReaction Hydrolysis (Lauric Acid) Reactants->SideReaction Moisture Present! Product Protonated Amide (HCl Salt) Intermediate->Product -Cl⁻ elimination Final Target Amide (Free Base) Product->Final + Base (TEA/NaOH) Deprotonation

Figure 1: Reaction pathway highlighting the critical deprotonation step and moisture sensitivity.[1][2]

Protocol Optimization Table
ParameterRecommendationTechnical Rationale
Solvent DCM (Dichloromethane) or THF (Anhydrous) High solubility for lipid chain.[1] Water immiscibility aids workup. Avoid alcohols (competing nucleophiles).
Reagent A Dodecanoyl Chloride (Freshly distilled if yellow)Acid chlorides degrade to Dodecanoic acid (yield killer). If liquid is yellow/cloudy, distill or use excess.[2]
Reagent B DEEDA (1.1 - 1.2 equivalents)Slight excess ensures complete consumption of the limiting acid chloride.
Base Triethylamine (TEA) (1.2 - 1.5 equivalents)Crucial: Although DEEDA has a tertiary amine, do not rely on it to scavenge HCl.[1][2] Using DEEDA as a base wastes expensive reagent and forms viscous salts. Use TEA as an auxiliary base.
Temperature 0°C Start

RT
Exothermic reaction. Start cold to prevent bis-acylation or thermal degradation, then warm to complete.[1][2]

Module 2: The "Amphiphilic Trap" (Work-up & Purification)

Goal: Recover the product from the reaction mixture without emulsion losses.

This is where 80% of users lose yield. The product is a cationic surfactant . It loves to sit at the water-oil interface, forming inseparable emulsions.[2]

The "Acid-Base Swing" Protocol

To achieve >95% purity without chromatography, utilize the pH-dependent solubility of the tertiary amine tail.[2]

Step-by-Step Workflow:

  • Quench: Add dilute NaHCO₃ (aq) to the reaction mixture.

    • Why: Neutralizes HCl and hydrolyzes unreacted acid chloride to Dodecanoic Acid (impurity).

  • First Separation (Remove Acids):

    • Keep the Organic Layer.

    • State: Product is in Organic (Free base). Dodecanoic acid is in Aqueous (as Sodium Dodecanoate soap).

  • The "Swing" (Optional High-Purity Step):

    • Extract Organic layer with Dilute HCl (pH 4-5) .[1]

    • Result: Product protonates (

      
      ) and moves to Aqueous Phase .[1] Neutral impurities (dimers, non-basic lipids) stay in Organic.[2]
      
    • Discard Organic Layer. [2]

  • Recovery:

    • Basify the Aqueous Phase (pH > 10) using NaOH.

    • Result: Product deprotonates and becomes insoluble in water ("Oils out").

    • Extract with fresh DCM.

  • Drying: Dry over Na₂SO₄ and evaporate.

Purification Logic Flow (DOT Visualization):

PurificationLogic Crude Crude Reaction Mix (DCM + Product + Impurities) Wash1 Wash 1: Sat. NaHCO3 Crude->Wash1 PhaseSep1 Phase Separation Wash1->PhaseSep1 Org1 Organic Layer (Product + Neutral Impurities) PhaseSep1->Org1 Aq1 Aqueous Waste (Acid Salts + TEA-HCl) PhaseSep1->Aq1 AcidExt Extraction with Dilute HCl (pH 4) Org1->AcidExt PhaseSep2 Phase Separation AcidExt->PhaseSep2 Org2 Organic Waste (Neutral Lipids) PhaseSep2->Org2 Aq2 Aqueous Layer (Protonated Product) PhaseSep2->Aq2 Basify Basify to pH 11 (NaOH) Aq2->Basify FinalExt Extract into DCM & Evaporate Basify->FinalExt Pure Pure Product (>95% Yield) FinalExt->Pure

Figure 2: The "Acid-Base Swing" purification strategy to isolate amino-amides.

Module 3: Troubleshooting & FAQs

Q1: The product is an oil, but literature suggests it might be solid.[2] Is it impure?

Answer: Not necessarily. While Lauramide (C12 primary amide) is a solid (mp ~110°C), the N,N-diethylaminoethyl tail disrupts crystal packing significantly.[2]

  • Verdict: The product is likely a viscous yellow oil or a low-melting waxy solid.

  • Action: If it remains oily, place it under high vacuum (<1 mbar) at 40°C for 4 hours to remove trapped solvent.[2] If it solidifies, the melting point will be low (<60°C).[2]

Q2: I have a persistent emulsion during the NaHCO₃ wash.

Answer: You have formed a soap (Sodium Dodecanoate) from hydrolyzed acid chloride.

  • Fix: Add Brine (Saturated NaCl) immediately. The high ionic strength forces phase separation ("Salting out").

  • Prevention: Ensure your Dodecanoyl Chloride is high quality.[1] If it smells strongly of vinegar (acetic/lauric acid scent) before reaction, it has already hydrolyzed.[2]

Q3: My yield is <50%. Where did it go?

Answer: Check the aqueous waste of your first wash.

  • Diagnosis: If your wash was too acidic (pH < 7), your product protonated and stayed in the water.[2]

  • Recovery: Take your aqueous waste, basify it to pH 12 with NaOH, and extract with DCM.[2] Your product is likely there.

Q4: Can I use DCC/EDC coupling instead of Acid Chloride?

Answer: Yes, but it is not recommended for scale-up.[1][2]

  • Why: Urea byproducts from DCC are notoriously difficult to remove from lipid-like amides.[1]

  • When to use: Only if your fatty acid chain contains sensitive unsaturation (double bonds) that might degrade with acid chlorides (e.g., Linoleic derivatives).[2] For Dodecanoic acid (saturated), Acid Chloride is superior.[2]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press. (General mechanism of Nucleophilic Acyl Substitution).

  • Nitto Kagaku Kogyo. (1994). Process for the purification of fatty acid amides. EP0583685B1. Link

  • Masson, G., et al. (2002).[2] Synthesis and cytotoxic activity of N-(2-diethylamino)ethylcarboxamide derivatives. Bioorganic & Medicinal Chemistry. Link

  • Cheméo. (2024). Chemical Properties of Dodecanamide, N,N-diethyl- (Analogous Structure Data). Link

  • BenchChem Support. (2025).[3] Purification techniques for products of decanoyl chloride synthesis. Link[1]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Dodecanoyl Chloride and Amines before handling.

Sources

Optimization

Technical Support: Purification Protocols for N-(2-(diethylamino)ethyl)dodecanamide

Introduction You are likely working with N-(2-(diethylamino)ethyl)dodecanamide (also known as N-(2-diethylaminoethyl)lauramide).[1][2][3][4] This molecule presents a specific purification challenge common to "Janus" mole...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

You are likely working with N-(2-(diethylamino)ethyl)dodecanamide (also known as N-(2-diethylaminoethyl)lauramide).[1][2][3][4] This molecule presents a specific purification challenge common to "Janus" molecules: it possesses a lipophilic fatty tail (C12) and a hydrophilic, basic headgroup (tertiary amine).[2]

This dual nature often results in a crude product that is a viscous, yellow oil or a waxy, low-melting solid that refuses to crystallize.[1][3][5] Standard silica chromatography often fails due to amine "streaking" (tailing), and simple solvent washes may form intractable emulsions.[2][5]

This guide provides three modular protocols designed to exploit the specific physicochemical properties of this molecule to achieve >98% purity.

Module 1: The "Switchable Polarity" Extraction (The Gold Standard)

Problem: "My product is an oily mixture containing unreacted Lauric Acid and amine starting materials." Solution: Use the basicity of the tertiary amine (pKa ~9-10) to reversibly switch the product's solubility between organic and aqueous phases.[3][5] This is a self-validating purification method.[1][2][3][5]

The Protocol

Prerequisite: Your crude reaction mixture should be dissolved in a water-immiscible organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate).[2][3]

Step 1: Acidic Extraction (Removal of Neutral/Acidic Impurities) [2]

  • Dissolve crude oil in DCM (10 mL per gram of crude).

  • Extract with 1.0 M HCl (aq) (3 x volume of organic layer).

    • Mechanism:[1][3][5][6] The product protonates (

      
      ) and moves into the Aqueous Phase .[2][3]
      
    • Fate of Impurities: Unreacted Lauric Acid, neutral amides, and non-basic byproducts remain in the Organic Phase .[3][5]

  • Discard the Organic Phase (after verifying product is in the aqueous layer via TLC).

Step 2: The "Wash" (Removal of Trapped Lipids) [3]

  • Wash the acidic aqueous layer once with fresh DCM.[5]

    • Purpose: Removes any entrained neutral lipids.[3][5]

  • Discard this organic wash.[2][3][5]

Step 3: Basification & Recovery (Removal of Polar Impurities) [2][3]

  • Cool the aqueous acidic layer on ice.[5]

  • Slowly add 4.0 M NaOH or Sat. NaHCO₃ until pH > 12.[3][5]

    • Observation: The solution will turn cloudy/milky as the product deprotonates and crashes out of water (returns to free base oil).[5]

  • Extract the milky aqueous mixture with fresh DCM (3 x volume).

    • Fate of Impurities: Unreacted diamines (N,N-diethylethylenediamine) and salts remain in the Aqueous Phase .[2][3][5]

  • Dry combined organic layers over

    
    , filter, and concentrate in vacuo.
    
Visual Workflow: pH-Swing Extraction

ExtractionFlow Start Crude Mixture (in DCM) (Product + Lauric Acid + Diamine) AcidStep Add 1.0 M HCl (Protonation Step) Start->AcidStep Sep1 Phase Separation 1 AcidStep->Sep1 Org1 Organic Layer (Contains Lauric Acid) DISCARD Sep1->Org1 Neutral/Acidic Impurities Aq1 Aqueous Layer (Acidic) (Contains Product-H+ & Diamine) Sep1->Aq1 Product Salt BaseStep Add NaOH to pH > 12 (Deprotonation Step) Aq1->BaseStep ExtractStep Extract with Fresh DCM BaseStep->ExtractStep Sep2 Phase Separation 2 ExtractStep->Sep2 Aq2 Aqueous Layer (Basic) (Contains Diamine/Salts) DISCARD Sep2->Aq2 Polar Impurities Org2 Organic Layer (Contains Pure Product) Sep2->Org2 Product Final Pure Product (Free Base Oil) Org2->Final

Caption: Figure 1. Self-validating acid-base extraction workflow utilizing the switchable solubility of the tertiary amine.

Module 2: Chromatography Troubleshooting

Problem: "I ran a silica column, but the compound smeared from the baseline to the solvent front." Cause: The basic tertiary amine interacts strongly with the acidic silanol groups (


) on the silica gel, causing peak broadening and tailing.
The Solution: Amine Deactivation

You must modify the mobile phase to suppress this interaction.[3][5]

Recommended Mobile Phase Systems:

Solvent System Modifier (Essential) Application
DCM / Methanol 1% Triethylamine (TEA) or 1% NH₄OH General purification (Start 95:5, gradient to 90:10).[1][2][3]

| Ethyl Acetate / Hexane | 2% Triethylamine | If the compound is less polar.[2][3][5] |

Protocol:

  • Pre-treat the Silica: Slurry your silica gel in the starting solvent mixture containing the modifier before packing the column.[3][5] This neutralizes active sites immediately.[3][5]

  • Load: Load the crude as a concentrated liquid or adsorbed onto Celite (dry load).

  • Elute: Maintain the modifier concentration throughout the gradient.

Module 3: Solid-State Isolation (Salt Formation)

Problem: "The product is an oil, but I need a solid for stability or X-ray crystallography." Insight: The free base is likely an oil or low-melting solid (


) due to the flexible diethylamino tail.[3][5] To get a solid, you must synthesize a salt.[3][5]
Protocol: Formation of the Oxalate or Hydrochloride Salt

Salts of amino-amides typically have significantly higher melting points than the free base.[1][3][5]

Option A: Hydrochloride Salt (Hygroscopic Warning) [2][3]

  • Dissolve 1 g of purified oil in 5 mL dry Diethyl Ether or Dioxane.

  • Add 4 M HCl in Dioxane dropwise.

  • Result: A white precipitate should form immediately.[3][5]

  • Note: HCl salts of fatty amines can be hygroscopic (absorb water).[2][3][5] Handle in a desiccator.

Option B: Oxalate Salt (Recommended for Crystallinity) Oxalic acid often forms nice, non-hygroscopic crystals with tertiary amines.[3][5]

  • Dissolve 1 eq. of free base product in minimal hot Acetone or Ethanol.

  • Add 1 eq. of Oxalic Acid (dissolved in warm acetone).

  • Cool slowly to

    
    .
    
  • Filter the white crystals.[3][5]

FAQ: Common Issues

Q: My product smells like fish/ammonia even after the column.

  • A: You likely have residual N,N-diethylethylenediamine.[1][2][3][5] This diamine is very sticky.[3][5]

    • Fix: Repeat the Module 1 extraction, but ensure the acidic wash (Step 1) is thorough.[2][5] Alternatively, heat the product under high vacuum (

      
      , <1 mbar) for 2 hours; the diamine is volatile, while your product (BP > 400°C) is not.[2]
      

Q: Can I use recrystallization on the free base?

  • A: It is difficult. If you must, try Hexane or Pentane at

    
    .[1][2][3][5] Dissolve the oil in minimal warm hexane and freeze it. If it oils out instead of crystallizing, switch to the Salt Formation method (Module 3).[3][5]
    

Q: How do I confirm the structure?

  • A:

    • 1H NMR (CDCl3): Look for the characteristic triplet/quartet of the ethyl groups on the nitrogen (

      
       ppm and 
      
      
      
      ppm).[2] The
      
      
      next to the amide NH will be a quartet around
      
      
      ppm.[3][5]
    • Mass Spec: Expect

      
       (for C12 tail).
      

References

  • Acid-Base Extraction Principles

    • Wikipedia contributors.[3][5] (2023).[2][3][5] "Acid-base extraction."[1][2][3][5][7] Wikipedia, The Free Encyclopedia.[3][5] Link

    • Org.[3][5][8] Synth.1925 , 5,[1][3][5] 75. (General principles of amine purification).

  • Synthesis & Properties of Amino-Amides

    • PubChem.[3][5][9] "Dodecanamide, N-[2-(diethylamino)ethyl]-."[1][2][4][10] National Center for Biotechnology Information.[3][5] PubChem Compound Summary for CID 86288.[3][5] Link[2][3]

    • Katritzky, A. R., et al.[3][5] "Synthesis of N-(aminoalkyl)amides." Journal of Organic Chemistry. (General synthetic routes for fatty amino amides).

  • Chromatography of Amines

    • Reich, H. J.[3][5] "Chromatography of Amines."[3][5] University of Wisconsin-Madison Chemistry.[1][2][3][5] (Details on using TEA/Ammonia to prevent streaking). Link

  • Physical Properties (Analogous Compounds)

    • NIST Chemistry WebBook.[3][5][11] "Dodecanamide, N,N-diethyl-."[1][2][5][11] (Data on the related diethyl-amide showing low melting points/oils).[2][3][5] Link[2][3]

Sources

Troubleshooting

Technical Support Center: Solubility of Amino-Amides in Aqueous Solutions

Welcome to the Advanced Application Support Hub. Subject: Troubleshooting Solubility & Stability of Amino-Amide Pharmacophores Ticket ID: #AA-SOL-404 Assigned Scientist: Senior Application Specialist, Formulation Chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Hub. Subject: Troubleshooting Solubility & Stability of Amino-Amide Pharmacophores Ticket ID: #AA-SOL-404 Assigned Scientist: Senior Application Specialist, Formulation Chemistry

Executive Summary: The Amino-Amide Paradox

Amino-amides (e.g., Lidocaine, Bupivacaine, and synthetic peptidomimetics) present a unique solubility paradox. They possess a hydrophilic amine head (pKa ~7.5–9.0) and a hydrophobic aromatic tail linked by an amide bond.[1][2] Their solubility is not a static value but a dynamic equilibrium driven by pH , counter-ion thermodynamics (Kraft point) , and hydrolytic stability .

This guide moves beyond basic "add more solvent" advice. We dissect the molecular mechanisms causing precipitation and degradation, providing you with self-validating protocols to resolve them.

Troubleshooting Guide (Q&A)

Issue 1: "My solution is clear at pH 4.0 but precipitates immediately upon buffering to pH 7.4."

Diagnosis: The Free Base Crash (pH > pKa) Amino-amides act as weak bases. At low pH, they exist as protonated, water-soluble cations (


). As pH approaches the pKa (typically 7.7–8.1 for local anesthetics), the equilibrium shifts toward the uncharged, lipophilic free base (

), which has negligible water solubility.[3]

The Fix:

  • Calculate the Saturation pH (

    
    ):  Use the Henderson-Hasselbalch equation rearranged for solubility:
    
    
    
    
    Where
    
    
    is the intrinsic solubility of the free base (often <1 mM) and
    
    
    is your target concentration.
  • Action: If your target pH is >

    
    , you must  use a cosolvent or cyclodextrin. Simple pH adjustment will physically fail.
    
  • Cyclodextrin Complexation: Add Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    . The hydrophobic aromatic tail inserts into the CD cavity, shielding it from water while the hydrophilic exterior maintains solubility, effectively "hiding" the free base from the aqueous limit.
Issue 2: "The hydrochloride salt precipitates when I store the solution in the refrigerator (4°C)."

Diagnosis: Kraft Point Failure Ionic surfactants and amphiphilic drugs (like amino-amides) have a "Kraft Point" (


)—the temperature below which the solubility of the monomer drops sharply, and the salt crystallizes. For many amino-amides, the Kraft point of the HCl salt can be near 4–10°C.

The Fix:

  • Counter-ion Switch: Switch from Chloride (

    
    ) to a "softer" counter-ion like Gluconate , Acetate , or Lactate . These anions have larger hydration shells and lower lattice energy, typically suppressing the Kraft point below 0°C.
    
  • Thermodynamic Validation: If the solution clears upon warming to 25°C and re-precipitates at 4°C, you have confirmed a Kraft point issue.

Issue 3: "My N-acyl amino-amide is degrading in acidic solution over time."

Diagnosis: Intramolecular Catalysis (The "Neighboring Group" Effect) While amide bonds are generally stable, N-acyl amino-amides (peptidomimetics) can undergo rapid hydrolysis in acidic media if the acyl group is electron-rich. The carbonyl oxygen of the side chain can attack the amide backbone, forming a cyclic intermediate (oxazolinium ion) that rapidly hydrolyzes.

The Fix:

  • pH Adjustment: Avoid storage at pH < 4.0. Shift the formulation buffer to pH 5.5–6.0 (Citrate or Acetate buffer) where this specific catalytic mechanism is kinetically disfavored.

  • Steric Shielding: If synthesis allows, introducing steric bulk (e.g., methylation) near the amide nitrogen can retard this cyclization.

Experimental Protocols

Protocol A: The "Golden Standard" pH-Solubility Profile

Do not rely on single-point solubility. This protocol maps the entire stable zone.

Materials:

  • Amino-amide free base (solid)

  • 0.1 M HCl and 0.1 M NaOH

  • Universal Buffer (e.g., Britton-Robinson)

  • Syringe filters (0.22 µm PVDF - low binding)

Workflow:

  • Excess Addition: Add excess solid drug to 5 mL of buffer at pH 3.0 (ensure partial dissolution).

  • Titration: Slowly titrate with 0.1 M NaOH to reach pH targets: 4.0, 5.0, 6.0, 7.0, 7.4, 8.0.

  • Equilibration: At each point, stir for 4 hours at 25°C.

  • Filtration: Withdraw 500 µL, filter immediately.

  • Quantification: Dilute filtrate 1:10 in mobile phase and analyze via HPLC-UV (typically 210–254 nm).

  • Plotting: Plot Solubility (

    
    ) vs. pH. The curve should be flat at low pH (salt solubility limit) and drop sigmoidally near pKa.
    
Protocol B: Counter-Ion "Salting-In" Screen

Use this when HCl salts fail due to high crystallinity.

Workflow:

  • Dissolve 10 mg of amino-amide free base in 1 mL methanol.

  • Aliquot into 5 vials.

  • Add equimolar amounts of acids:

    • Vial 1: HCl (Control)

    • Vial 2: Methanesulfonic acid (Mesylate)

    • Vial 3: L-Lactic acid

    • Vial 4: Gluconic acid

    • Vial 5: Tartaric acid

  • Evaporate solvent to dryness (Rotavap or N2 stream).

  • Reconstitute residue in water at 4°C.

  • Success Metric: Visual clarity at 4°C indicates a suppressed Kraft point.

Data & Reference Tables

Table 1: Physicochemical Properties of Common Amino-Amides
CompoundpKa (Amine)LogP (Oct/Wat)HCl Salt Solubility (25°C)Risk Factor
Lidocaine 7.92.4~400 mg/mLPrecipitates > pH 7.0
Bupivacaine 8.13.4~50 mg/mLHigh Lipophilicity (Slow dissolution)
Ropivacaine 8.12.9~50 mg/mLEnantiomerically pure (Crystal packing)
Prilocaine 7.92.1HighMethemoglobinemia risk (metabolite)
Table 2: Cosolvent Selection Guide
CosolventDielectric Const. (

)
Recommended RangeMechanism
Ethanol 245–20%Reduces bulk polarity; good for free base.
Propylene Glycol 3210–40%H-bond donor; disrupts water structure.
PEG 400 ~125–30%Steric stabilization; prevents crystal growth.
HP-

-CD
N/A1:1 to 1:2 Molar RatioInclusion complex; best for pH > pKa.

Visualizations

Diagram 1: The Solubility Decision Matrix

Use this flowchart to determine the correct formulation strategy.

SolubilityDecisionTree Start Start: Amino-Amide Insolubility CheckPH Check pH vs. pKa Is pH > (pKa - 1)? Start->CheckPH SaltScreen Is the Salt Form Crystalline/Insoluble? CheckPH->SaltScreen No (pH is acidic) Complex Use Cyclodextrin (HP-beta-CD) CheckPH->Complex Yes (Neutral/Basic pH) TempCheck Does it precipitate only at 4°C? SaltScreen->TempCheck Yes Cosolvent Add Cosolvent (PG or PEG400) SaltScreen->Cosolvent No (Just low solubility) Acidify Adjust pH < pKa - 1 (Form soluble cation) TempCheck->Acidify No (General Insolubility) ChangeIon Switch Counter-ion (Gluconate/Lactate) TempCheck->ChangeIon Yes (Kraft Point Issue)

Caption: Logical workflow for diagnosing amino-amide precipitation events. Blue nodes represent diagnostic steps; Green/Red/Yellow nodes represent corrective actions.

Diagram 2: Molecular Equilibrium & Complexation

Visualizing why cyclodextrins work when pH adjustment fails.

EquilibriumMechanism Cation Protonated Cation (BH+) Soluble in Water (pH < pKa) Base Free Base (B) Insoluble Precipitate (pH > pKa) Cation->Base Add NaOH (Deprotonation) Base->Cation Add HCl (Protonation) Complex Inclusion Complex (Drug + Cyclodextrin) Soluble at pH 7.4 Base->Complex Add HP-beta-CD (Hydrophobic Shielding)

Caption: The equilibrium between the soluble cation and insoluble free base. The dashed line represents the "trap door" mechanism using cyclodextrins to maintain solubility at physiological pH.

References

  • BenchChem. Troubleshooting lidocaine hydrochloride solubility issues in physiological buffers. (2025).[3][4][5][6] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3676, Lidocaine. (2025).[3][4][5][6] Retrieved from

  • Journal of Organic Chemistry. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. (2014).[4] Retrieved from

  • Anesthesia Key. Local Anesthetics: Physicochemical Properties.[1] (2020). Retrieved from

  • Frontiers in Pharmacology. Development of o-aminobenzamide salt derivatives for improving water solubility. (2023).[1] Retrieved from

Sources

Optimization

Technical Support Center: Optimizing pH Stability for N-(2-(diethylamino)ethyl)dodecanamide Formulations

Welcome to the Application Support Center. As a Senior Application Scientist overseeing formulation troubleshooting in our Tokyo application lab, I frequently consult with drug development professionals facing bottleneck...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist overseeing formulation troubleshooting in our Tokyo application lab, I frequently consult with drug development professionals facing bottlenecks with tertiary amine-based cationic lipids.

N-(2-(diethylamino)ethyl)dodecanamide is a highly effective ionizable lipid for nucleic acid delivery. However, its performance is strictly governed by its pH-dependent ionization and the chemical stability of its amide linker. This guide bridges the gap between theoretical physical chemistry and benchtop reality, providing self-validating protocols and mechanistic troubleshooting to ensure your formulations remain stable and potent.

Part 1: Mechanistic Grounding (The "Why")

To troubleshoot effectively, we must first understand the causality behind the lipid's behavior across different pH environments.

1. Ionization & The pKa Sweet Spot The diethylaminoethyl headgroup is an ionizable tertiary amine. A clear correlation exists between the lipid pKa value and the in vivo silencing efficacy of the resulting complexes, with an optimal pKa range of 6.2–6.5[1]. At physiological pH (7.4), the lipid remains largely unprotonated, maintaining a stable lamellar phase that protects the nucleic acid cargo during systemic circulation.

2. The Endosomal Escape Mechanism Upon endocytosis, the nanoparticle is exposed to the acidic environment of the endosome (pH 5.5 - 6.5). This protonates the tertiary amine. The sudden influx of positive charge drives an electrostatic interaction with anionic endosomal phospholipids. This interaction forces a structural transition from a stable lamellar phase to an inverted hexagonal (HII) phase, which is highly fusogenic and facilitates the release of the cargo into the cytoplasm[2].

3. Amide Linker Stability Unlike ester-linked lipids which are highly susceptible to rapid aqueous hydrolysis, the dodecanamide linker provides enhanced resistance to degradation. However, neighboring group participation from the protonated amine can catalyze amide cleavage if the formulation is stored at a sustained, highly acidic pH for prolonged periods.

PhaseTransition Blood Physiological pH (7.4) Systemic Circulation State1 Amine Deprotonated (Neutral Headgroup) Blood->State1 Endosome Acidic pH (5.5) Endosomal Maturation State2 Amine Protonated (Cationic Headgroup) Endosome->State2 Phase1 Lamellar Phase (Stable Nanoparticle) State1->Phase1 Phase2 Inverted Hexagonal Phase (Fusogenic) State2->Phase2 Phase1->Endosome Cellular Uptake Outcome Endosomal Escape & Cargo Release Phase2->Outcome

Fig 1: pH-driven phase transition and endosomal escape mechanism of ionizable lipids.

Part 2: Troubleshooting FAQs

Q1: My formulations aggregate severely during dialysis into the storage buffer. How do I prevent this? A1: Aggregation almost always occurs when the dialysis buffer pH is too close to the lipid's apparent pKa. At this inflection point, the nanoparticle surface has a heterogeneous mix of protonated and neutral lipids, leading to a zeta potential near zero. Without electrostatic repulsion, Van der Waals forces drive rapid flocculation. Furthermore, particles are generally larger and more prone to aggregation at pH values below the pKa[3]. The Fix: Ensure your dialysis buffer is at least 1 pH unit away from the apparent pKa. If you must cross the pKa during buffer exchange, do so rapidly using Tangential Flow Filtration (TFF) rather than slow dialysis, and maintain high stirring speeds to prevent localized concentration gradients.

Q2: We are seeing a drop in transfection efficiency after 1 month of storage at 4°C. Is the lipid degrading? A2: While the amide bond in N-(2-(diethylamino)ethyl)dodecanamide is relatively robust, prolonged storage at sub-optimal pH can lead to slow hydrolysis or oxidation of the diethylamine headgroup. More importantly, the issue is likely structural rather than chemical. Kinetic experiments have shown that the time scale of pH-dependent phase behavior is slow, and the transition from lamellar to inverse hexagonal phases can be irreversible[3]. Storing the particles at a pH that favors the inverse hexagonal phase can lead to kinetic trapping, permanently compromising fusogenicity. The Fix: Store formulations at pH 7.4 to lock them in the stable lamellar phase. Monitor structural integrity over time using Dynamic Light Scattering (DLS) and Small Angle X-ray Scattering (SAXS).

Q3: Our particles show excellent cellular uptake but poor gene expression. What is failing? A3: High uptake with low expression indicates a failure in endosomal escape. If the lipid cannot transition to the inverted hexagonal (HII) phase upon acidification, the cargo is degraded in the lysosome. This is often caused by an incorrect ratio of helper lipids. The Fix: Incorporation of helper lipids, such as DOPE (1,2-dioleoyl-sn-glycerol-3-phosphatidylethanolamine), can significantly enhance endosomal fusion and escape by undergoing a conformational change upon protonation that promotes the inverted hexagonal phase[2]. Titrate your DOPE-to-ionizable lipid ratio (typically starting at 1:1 molar ratio) to optimize this structural transition.

Part 3: Quantitative Data Summaries

To optimize your storage and application buffers, reference the biophysical profile of N-(2-(diethylamino)ethyl)dodecanamide formulations across the pH spectrum.

Table 1: Biophysical Profile of N-(2-(diethylamino)ethyl)dodecanamide Formulations

ParameterpH < 5.5 (Acidic)pH 6.0 - 6.5 (Near pKa)pH 7.4 (Physiological)
Amine Ionization >90% Protonated~50% Protonated<10% Protonated
Dominant Phase Inverted Hexagonal (HII)[2]Mixed / TransitionalLamellar[3]
Zeta Potential Highly PositiveNear Zero (Neutral)Slightly Negative/Neutral
Colloidal Stability Prone to aggregation[3]Highest risk of flocculationHighly Stable
Biological Role Endosomal Escape[2]Endosomal MaturationSystemic Circulation
Part 4: Self-Validating Protocol: TNS Assay for Apparent pKa Determination

The apparent pKa of the lipid shifts when incorporated into a nanoparticle due to the local dielectric constant and neighboring lipids. You must measure the formulation pKa, not the bulk lipid pKa.

Amino lipid pKa values are accurately determined by measuring the fluorescence of 2-(p-toluidino)-6-napthalene sulfonic acid (TNS) during a pH titration[4]. TNS is an anionic molecule that does not fluoresce in an aqueous solution but exhibits a massive increase in fluorescence when associated with a positively charged lipid membrane[4].

Self-Validation Logic: To ensure the assay is working, always run a parallel standard curve using a known reference lipid (e.g., DLin-MC3-DMA, known pKa ~6.44). If the reference pKa shifts, your buffer preparation or dye concentration is flawed, invalidating the run.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of 18 buffers ranging from pH 2.5 to 11.0 (in 0.5 pH increments). Use a master buffer stock containing 10 mM sodium phosphate, 10 mM sodium citrate, 10 mM sodium borate, and 150 mM NaCl to ensure consistent ionic strength across the entire pH range[4].

  • Sample Dilution: Dilute your formulated nanoparticles to a final lipid concentration of 20 µM in each of the 18 buffers. Transfer 100 µL of each to a black 96-well plate.

  • Probe Addition: Add TNS stock solution to each well to achieve a final TNS concentration of 2 µM.

  • Incubation: Protect the plate from light and incubate at room temperature for 5 minutes to allow for membrane partitioning.

  • Fluorescence Reading: Read the plate using a spectrofluorometer with an excitation wavelength of 321 nm and an emission wavelength of 445 nm.

  • Data Analysis: Normalize the fluorescence data (0% to 100%) and plot against the pH. Fit the data to a standard sigmoidal dose-response curve. The pH value at which the fluorescence reaches 50% of its maximum is the apparent pKa of the formulation.

TNSAssay Step1 1. Prepare Buffers (pH 2.5 - 11.0) Step2 2. Dilute LNPs (20 µM lipid) Step1->Step2 Step3 3. Add TNS Probe (2 µM final) Step2->Step3 Step4 4. Read Fluorescence (Ex:321nm/Em:445nm) Step3->Step4 Step5 5. Fit Sigmoidal Curve (Calculate pKa) Step4->Step5

Fig 2: Self-validating TNS fluorescence assay workflow for determining formulation pKa.

References
  • Title: pH-Dependent Phase Behavior and Stability of Cationic Lipid-mRNA Nanoparticles Source: nih.gov URL: [Link]

  • Title: Lipid-based delivery system for chemically modified mRNA Source: uni-muenchen.de URL: [Link]

  • Title: W O 2023/230587 A3 Source: googleapis.com URL: [Link]

  • Title: Lipids and Lipid Derivatives for RNA Delivery Source: nih.gov URL: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of Long-Chain Fatty Amides

Welcome to the technical support center for the crystallization of long-chain fatty amides. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtain...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of long-chain fatty amides. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystals of these valuable compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

The Underlying Science: Why Crystallizing Long-Chain Fatty Amides Can Be Challenging

Long-chain fatty amides are characterized by their long, nonpolar alkyl chains and a polar amide head group. This amphipathic nature governs their solubility and crystallization behavior. Primary and secondary amides can form strong intermolecular hydrogen bonds, leading to high melting points and low solubility in many common solvents.[1] Tertiary amides, lacking a hydrogen-bond donor, generally exhibit higher solubility and lower melting points.[1]

Successful crystallization hinges on carefully controlling the transition from a soluble state to a supersaturated state, where nucleation and subsequent crystal growth can occur. Factors such as solvent choice, cooling rate, and the presence of impurities can significantly impact this delicate process.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the crystallization of long-chain fatty amides.

Issue 1: My fatty amide will not crystallize and remains an oil or waxy solid.

Possible Causes & Solutions:

  • Inappropriate Solvent: The chosen solvent may be too good, keeping the amide fully dissolved even at low temperatures. Conversely, a very poor solvent might cause the amide to "crash out" as an amorphous solid or oil rather than forming an ordered crystal lattice.

    • Solution: A systematic approach to solvent selection is crucial. The ideal solvent will dissolve the fatty amide at an elevated temperature but have limited solubility at lower temperatures. A solvent screen is highly recommended. Start with solvents of varying polarities. For many fatty amides, polar solvents like ethanol, methanol, or ethyl acetate (or mixtures thereof) can be effective.[2]

  • Insufficient Supersaturation: Crystallization requires a state of supersaturation. If the concentration of the fatty amide is too low, it may not reach the necessary threshold for nucleation.

    • Solution: Concentrate the solution by carefully evaporating some of the solvent. Be cautious not to remove too much solvent too quickly, as this can lead to rapid precipitation.

  • Presence of Impurities: Impurities can inhibit crystal growth by interfering with the formation of a regular crystal lattice. Common impurities include unreacted fatty acids or amines.

    • Solution: Purify the crude amide before crystallization. This may involve a neutralization step to remove acidic impurities, followed by distillation or column chromatography.[3][4] A charcoal treatment can also be effective in removing colored impurities that may hinder crystallization.[5]

Issue 2: The crystallization process is too rapid, resulting in small, impure crystals.

Possible Causes & Solutions:

  • Excessive Cooling Rate: Rapid cooling can lead to a high degree of supersaturation very quickly, causing spontaneous nucleation and the formation of many small crystals that may trap impurities.[6]

    • Solution: Slow down the cooling process.[6] Allow the flask to cool slowly to room temperature on the benchtop before transferring it to an ice bath or refrigerator. For very sensitive crystallizations, using a Dewar flask or an insulated container can help to achieve a very slow cooling rate.

  • Insufficient Solvent: Using the absolute minimum amount of solvent can lead to the solution becoming supersaturated too quickly upon cooling.[5]

    • Solution: Add a small amount of additional solvent to the hot solution.[5] This will slightly decrease the level of supersaturation at any given temperature, promoting slower, more controlled crystal growth.[5]

Issue 3: The resulting crystals are very large and non-uniform.

Possible Causes & Solutions:

  • Slow Cooling Rate: While a slow cooling rate is generally desirable, an excessively slow rate can lead to the formation of a few large crystals, which may not be ideal for certain applications.[6]

    • Solution: Increase the cooling rate slightly. Experiment with different cooling profiles to find the optimal balance for your specific fatty amide.

  • Lack of Agitation: In a static solution, a small number of nuclei may form and grow into large crystals without competition.

    • Solution: Gentle agitation or stirring during the cooling process can promote the formation of more nuclei, leading to a more uniform and smaller crystal size distribution.[6]

Issue 4: The fatty amide crystallizes, but the yield is very low.

Possible Causes & Solutions:

  • Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining in the mother liquor.[5]

    • Solution: If the mother liquor has not been discarded, you can try to recover more product by slowly evaporating some of the solvent to induce further crystallization. For future experiments, use a more conservative amount of solvent.

  • Incomplete Reaction: If the initial synthesis of the fatty amide was not complete, the low yield may be a reflection of the reaction efficiency rather than the crystallization process.[5]

    • Solution: Analyze the crude product before crystallization (e.g., by TLC or NMR) to assess the reaction conversion.

Frequently Asked Questions (FAQs)

Q1: What is the best type of solvent for crystallizing long-chain fatty amides?

A1: There is no single "best" solvent, as the optimal choice depends on the specific structure of your fatty amide. However, a good starting point is to test solvents with moderate polarity. Alcohols like methanol and ethanol are often good choices.[2] For some systems, a mixed solvent system (e.g., ethyl acetate/methanol) can provide the fine-tuned solubility characteristics needed for good crystal growth.[2] The principle of "like dissolves like" is a useful guide; the long alkyl chain suggests some solubility in less polar solvents, while the amide group provides polarity.

Q2: How does the chain length and saturation of the fatty amide affect crystallization?

A2: Generally, as the length of the alkyl chain increases, the melting point of the fatty amide also increases.[2] Saturated fatty amides tend to pack more efficiently into a crystal lattice and often have higher melting points than their unsaturated counterparts. The presence of double bonds in unsaturated fatty amides can introduce kinks in the alkyl chain, making crystal packing less efficient.

Q3: What is polymorphism and how does it relate to fatty amide crystallization?

A3: Polymorphism is the ability of a solid material to exist in more than one crystal form or structure.[7] These different forms, or polymorphs, can have different physical properties, including melting point, solubility, and stability. For long-chain compounds like fatty amides, polymorphism is a common phenomenon.[7] The specific polymorph obtained can be influenced by crystallization conditions such as the solvent used and the cooling rate.[8]

Q4: Can I use a seeding crystal to induce crystallization?

A4: Yes, adding a small, high-quality crystal of your fatty amide (a seed crystal) to a supersaturated solution can be a very effective way to initiate crystallization. This provides a template for further crystal growth and can help to control the crystal form and size.

Q5: What analytical techniques can I use to characterize my fatty amide crystals?

A5: Several techniques are useful for characterizing the purity, structure, and thermal properties of your crystals:

  • Differential Scanning Calorimetry (DSC): To determine the melting point and identify any polymorphic transitions.[2][9]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the amide functional group and other characteristic bonds.[2][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess purity.[11]

  • X-ray Diffraction (XRD): To determine the crystal structure and identify the polymorph.

Experimental Protocols

Protocol 1: General Recrystallization Procedure for a Long-Chain Fatty Amide
  • Dissolution: In a suitable flask, add the crude fatty amide and a small amount of the chosen solvent.

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the elevated temperature. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystal Growth: As the solution cools, it will become supersaturated, and crystals should start to form. For optimal crystal growth, avoid disturbing the flask during this initial phase.

  • Further Cooling: Once the solution has reached room temperature and crystal formation has slowed, you can place the flask in an ice bath or refrigerator to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals thoroughly, for example, in a vacuum oven at a temperature well below the melting point.

Visualizations

Diagram 1: Troubleshooting Crystallization Issues

G Start Start: Crystallization Issue NoCrystals No Crystals / Oiling Out Start->NoCrystals SmallCrystals Small, Impure Crystals Start->SmallCrystals LowYield Low Yield Start->LowYield Solvent Check Solvent System NoCrystals->Solvent Potential Cause Supersaturation Adjust Supersaturation NoCrystals->Supersaturation Potential Cause Purity Assess Purity NoCrystals->Purity Potential Cause CoolingRate Modify Cooling Rate SmallCrystals->CoolingRate Potential Cause SolventAmount Adjust Solvent Amount SmallCrystals->SolventAmount Potential Cause LowYield->SolventAmount Potential Cause ReactionCheck Check Reaction Conversion LowYield->ReactionCheck Potential Cause

Caption: A decision tree for troubleshooting common crystallization problems.

Diagram 2: Key Factors in Fatty Amide Crystallization

G Crystallization Successful Crystallization Solvent Solvent Choice Solvent->Crystallization Cooling Cooling Rate Cooling->Crystallization Purity Sample Purity Purity->Crystallization Structure Molecular Structure (Chain Length, Saturation) Structure->Crystallization Agitation Agitation Agitation->Crystallization

Caption: Interrelated factors influencing the successful crystallization of long-chain fatty amides.

Data Presentation

Table 1: Influence of Experimental Parameters on Crystal Characteristics

ParameterEffect on Crystal SizeEffect on PurityGeneral Recommendation
Cooling Rate Faster cooling leads to smaller crystals.[6]Slower cooling generally improves purity.Start with slow cooling and adjust as needed.
Solvent Volume Less solvent can lead to faster crystallization and smaller crystals.Using slightly more than the minimum can improve purity.[5]Aim for a balance to ensure good yield and purity.
Agitation Can lead to smaller, more uniform crystals.[6]Can improve purity by preventing the inclusion of mother liquor.Gentle agitation is often beneficial.

References

  • Amides, Fatty Acid - ResearchGate. (n.d.). Retrieved from [Link]

  • Utama, Q. D., et al. (2018). Effect of Cooling Rate and Agitation on Fat Crystallization. Atlantis Press. Retrieved from [Link]

  • Lligadas, G., et al. (2019). Synthesis and Thermophysical Characterization of Fatty Amides for Thermal Energy Storage. Molecules, 24(20), 3789. Retrieved from [Link]

  • Blatnik, R. J., & Appling, D. R. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Molecules, 26(9), 2543. Retrieved from [Link]

  • Marangoni, A. G. (2014). Advances in Lipids Crystallization Technology. In Advanced Topics in Crystallization. IntechOpen. Retrieved from [Link]

  • Wang, J., et al. (2022). Lattice Matching and Microstructure of the Aromatic Amide Fatty Acid Salts Nucleating Agent on the Crystallization Behavior of Recycled Polyethylene Terephthalate. Polymers, 14(21), 4744. Retrieved from [Link]

  • Betancourt-Jimenez, Y., et al. (2021). Encapsulation of biobased fatty acid amides for phase change material applications. Journal of Applied Polymer Science, 139(16), 51950. Retrieved from [Link]

  • Lligadas, G., et al. (2019). Synthesis and Thermophysical Characterization of Fatty Amides for Thermal Energy Storage. Molecules, 24(20), 3789. Retrieved from [Link]

  • Garti, N., Wellner, E., & Sarig, S. (1981). Effect of Surfactants on Crystal Structure Modification of Stearic Acid. Journal of the American Oil Chemists' Society, 58(12), 1058-1060.
  • Blatnik, R. J., & Appling, D. R. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. PubMed. Retrieved from [Link]

  • Process for purifying fatty acid amides. (1995). Google Patents.
  • Purification, crystallization, and X-ray crystallographic analysis of fatty acid amide hydrolase from Candida albicans. (2014). BMB Reports. Retrieved from [Link]

  • Wang, J., et al. (2022). Lattice Matching and Microstructure of the Aromatic Amide Fatty Acid Salts Nucleating Agent on the Crystallization Behavior of Recycled Polyethylene Terephthalate. ResearchGate. Retrieved from [Link]

  • FATTY AMIDES AND DERIVATIVES FROM NATURAL OIL METATHESIS. (2018). Google Patents.
  • Anyebe, S. D., & Ekpenyong, K. I. (2020). Fatty Amides in Minutes: Direct Formation from Fatty Esters in a Green Synthetic Process.
  • Fat crystallization process. (1962). Google Patents.
  • SELECTIVE ESTERIFICATION OF LONG CHAIN FATTY ACID MONOGLYCERIDES WITH MEDIUM CHAIN FATTY ACID ANHYDRIDES. (1990). Google Patents.
  • Anyebe, S. D., & Ekpenyong, K. I. (2013). A Novel Synthetic Route to Fatty Amides in Non-aqueous Reaction of Fatty Esters with Ammonium Salts and Methyl Amine. Semantic Scholar. Retrieved from [Link]

  • Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Preparation of polyhydroxy fatty acid amides in the presence of solvents. (1993). Google Patents.
  • Purification of fatty acid amide. (1994). Google Patents.
  • The Effect of Cooling Rate and Storage Time on Textural Properties of Fat Blends with Different Triacylglycerol Composition. (2008). Pure. Retrieved from [Link]

  • How do fats dissolve in organic solvents?. (2017). Reddit. Retrieved from [Link]

  • How do you Synthesise a Fatty Acid Amide?. (2012). Chemistry Stack Exchange. Retrieved from [Link]

  • Process for the production of fatty acid amides. (2006). Google Patents.
  • Betancourt-Jimenez, Y., & Sabliov, C. M. (2020). Synthesis and Characterization of Fatty Acid Amides from Commercial Vegetable Oils and Primary Alkyl Amines for Phase Change Material Applications. ACS Sustainable Chemistry & Engineering, 8(34), 13076-13085. Retrieved from [Link]

  • Kim, Y., et al. (2018). Solubility data of fatty acids in organic solvents [g/L]. ResearchGate. Retrieved from [Link]

  • Process for the production of fatty acid hydroxy amides. (1958). Google Patents.
  • From Nucleation to Fat Crystal Network: Effects of Stearic–Palmitic Sucrose Ester on Static Crystallization of Palm Oil. (2024). MDPI. Retrieved from [Link]

  • Synthesis of fatty n-alkyl amides. (1997). Google Patents.
  • Solvent Fractionation. (2019). AOCS. Retrieved from [Link]

  • fatty-acid amide: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • Blatnik, R. J., & Appling, D. R. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. PMC. Retrieved from [Link]

  • Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. (2019). ResearchGate. Retrieved from [Link]

  • Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components. (2024). MDPI. Retrieved from [Link]

  • What is the best technique for amide purification?. (2020). ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability Protocols for Dodecanamide N-(2-(diethylamino)ethyl)-

This technical guide is structured as a high-level support resource for researchers working with N-(2-(diethylamino)ethyl)dodecanamide . It moves beyond basic datasheets to address the specific kinetic and thermodynamic...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a high-level support resource for researchers working with N-(2-(diethylamino)ethyl)dodecanamide . It moves beyond basic datasheets to address the specific kinetic and thermodynamic vulnerabilities of this amino-amide surfactant.

Executive Summary & Core Challenge

The Molecule: Dodecanamide N-(2-(diethylamino)ethyl)- (CAS: 106-09-2) is a functionalized fatty acid amide combining a hydrophobic C12 tail with a hydrophilic, pH-responsive tertiary amine headgroup.[1]

The Problem: While amides are generally stable, this specific molecule exhibits accelerated hydrolysis under non-neutral conditions due to the "Neighboring Group Effect" of the tertiary amine. The amine moiety can act as an intramolecular general base (at high pH) or, when protonated, inductively destabilize the amide bond (at low pH), narrowing the "Safe Stability Window" compared to simple alkyl amides.

Objective: This guide provides the protocols required to maintain >99% purity by mitigating hydrolytic cleavage into Dodecanoic Acid and N,N-Diethylethylenediamine.

Mechanism of Failure: Why Hydrolysis Occurs

To prevent degradation, one must understand the microscopic reversibility of the failure mode.

The Hydrolytic Pathways

Hydrolysis is not random; it is driven by specific catalytic events at the carbonyl center.

  • Acid-Catalyzed (pH < 4): The carbonyl oxygen is protonated, making the carbon highly electrophilic. Water attacks, and the amine leaving group is protonated, making the step irreversible.

  • Base-Catalyzed (pH > 10): Hydroxide ions directly attack the carbonyl carbon.[1] The tertiary amine tail can act as a local base, potentially stabilizing the transition state or increasing local hydroxide concentration.

Visualization of Stability logic

The following diagram illustrates the kinetic pathways and the "Safe Zone" you must maintain.

HydrolysisPathways Amide Intact Amide (Target Molecule) AcidPath Acid Catalysis (pH < 4) Protonation of C=O Amide->AcidPath Excess H+ BasePath Base Catalysis (pH > 10) OH- Attack Amide->BasePath Excess OH- Products Hydrolysis Products (Fatty Acid + Diamine) AcidPath->Products Irreversible BasePath->Products Irreversible SafeZone Safe Zone (pH 5.5 - 8.5) Kinetic Trap SafeZone->Amide Maintains Integrity

Figure 1: Kinetic stability map showing the critical pH boundaries.[1] The "Safe Zone" acts as a kinetic trap where hydrolysis rates are negligible.

Critical Control Points (CCP) & Protocols

CCP 1: Synthesis Workup (The Danger Zone)

Context: The most common point of failure is the "Acid Wash" step used to remove unreacted amine starting material. Risk: Using strong mineral acids (HCl, H₂SO₄) generates heat and drops pH < 1, causing rapid hydrolysis.

✅ Protocol A: Buffered Phosphate Workup (Recommended)

Instead of strong acid, use a buffered extraction to protonate the impurity (diamine) without hydrolyzing the product.

  • Preparation: Prepare a 0.5M Sodium Phosphate Monobasic (NaH₂PO₄) solution (pH ~4.5).

  • Extraction: Wash the organic reaction mixture (e.g., in DCM or Ethyl Acetate) with the phosphate solution.

    • Mechanism:[1][2][3][4][5][6][7][8] The unreacted N,N-diethylethylenediamine (pKa ~9.5) will be protonated and move to the aqueous layer. The amide product (pKa ~ -0.[1]5) remains neutral and stays in the organic layer.

  • Validation: Check the aqueous layer pH. If it rises > 6.0, repeat the wash.

  • Drying: Dry organic layer over anhydrous Na₂SO₄ immediately.

Comparative Hydrolysis Rates (Estimated @ 25°C)

Condition Reagent Est. Hydrolysis Rate Status
Standard Acid Wash 1M HCl ~5.0% per hour CRITICAL FAIL
Mild Acid Wash 5% Citric Acid < 0.5% per hour ⚠️ RISKY

| Buffered Wash | 0.5M NaH₂PO₄ | < 0.01% per hour | ✅ OPTIMAL |[1]

CCP 2: Formulation & Storage

Context: The tertiary amine makes the molecule hygroscopic. Absorbed water + atmospheric CO₂ can lower local pH or facilitate hydrolysis over months.[1]

✅ Protocol B: Storage Specifications
  • State: Store as the free base (solid) or in anhydrous aprotic solvents (DMSO, Ethanol).

  • Atmosphere: Argon or Nitrogen blanket is mandatory for long-term storage.[1]

  • Temperature: -20°C is preferred; 4°C is acceptable for short-term (< 1 month).

  • Avoid: Do not store in aqueous buffers for > 24 hours unless frozen.

Troubleshooting Guide (FAQ)

Q1: My LC-MS shows a peak at m/z 201. What is this?

  • Diagnosis: This corresponds to Dodecanoic Acid (Lauric Acid).[1]

  • Root Cause: Hydrolysis has occurred.[1][4][7][9]

  • Immediate Action: Check the pH of your sample. If it is < 5 or > 9, the sample is degrading. If the sample was subjected to heat (> 40°C) during rotary evaporation, this is the likely cause.

  • Remediation: Repurify via silica flash chromatography (Eluent: DCM/MeOH 95:5).

Q2: The product is turning into a waxy solid that smells like fish.

  • Diagnosis: The "fishy" odor is N,N-diethylethylenediamine.

  • Root Cause: Significant hydrolysis or retained starting material.[1]

  • Test: Dissolve a small amount in water and check pH. If pH > 10, you have free amine contamination.

Q3: Can I autoclave this molecule for sterilization?

  • Answer: NO.

  • Reasoning: Autoclaving (121°C, high pressure steam) provides the exact energy and water required to cleave the amide bond.

  • Alternative: Sterile filter (0.22 µm) using a PES or PTFE membrane in an organic solvent, or filter-sterilize the aqueous formulation immediately before use.[1]

Diagnostic Workflow

Use this logic flow to determine the cause of impurity formation.

Troubleshooting Start Issue: Low Purity / Degradation CheckOdor Is there a 'fishy' amine odor? Start->CheckOdor CheckAcid Was an acid workup used? CheckOdor->CheckAcid Yes CheckHeat Was temp > 50°C used? CheckOdor->CheckHeat No ResultHydrolysis Diagnosis: Hydrolysis (Action: Repurify & Buffer) CheckAcid->ResultHydrolysis Yes (Strong Acid) ResultResidual Diagnosis: Incomplete Washing (Action: Phosphate Wash) CheckAcid->ResultResidual No (or weak acid) CheckHeat->ResultHydrolysis Yes CheckHeat->ResultResidual No

Figure 2: Root cause analysis decision tree for purity issues.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Standard reference for amide hydrolysis mechanisms). [1]

  • Brown, R. S., et al. (2002).[1] "Hydrolysis of Amides and Peptides." Accounts of Chemical Research, 35(12).[1] (Detailed kinetics of amide cleavage). [1]

  • PubChem Compound Summary. (2023). Dodecanamide, N-[2-(diethylamino)ethyl]-.[1] National Center for Biotechnology Information.[1] Link[1]

  • Mabey, W., & Mill, T. (1978). "Critical review of hydrolysis of organic compounds in water under environmental conditions." Journal of Physical and Chemical Reference Data. (Establishes baseline stability data for amides vs esters). [1]

Sources

Troubleshooting

Technical Support Center: Purification of Dodecanamide

Topic: Removal of Unreacted Amines from Dodecanamide Synthesis Executive Summary & Diagnostic The Challenge: Synthesizing Dodecanamide (Lauramide, CAS 1120-16-7) typically involves the reaction of Lauric acid (or Lauroyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Amines from Dodecanamide Synthesis

Executive Summary & Diagnostic

The Challenge: Synthesizing Dodecanamide (Lauramide, CAS 1120-16-7) typically involves the reaction of Lauric acid (or Lauroyl chloride) with an amine source (Ammonia for primary amides, or alkyl amines for N-substituted amides). The lipophilic nature of the C12 chain (


) creates a "greasy" matrix where unreacted amines—particularly long-chain fatty amines or catalysts like Triethylamine (TEA)—can be difficult to separate. They often co-migrate on silica or form emulsions during aqueous workup.[1]

Identify Your Impurity: Before selecting a protocol, confirm the type of amine you are removing.

Amine TypeExampleCharacteristicsRemoval Difficulty
Volatile Base Ammonia (

), Methylamine
High vapor pressure, water-soluble.[1]Low (Evaporation/Wash)
Catalyst Base Triethylamine (TEA), PyridineModerate boiling point, forms salts.Medium (Acid Wash)
Fatty Amine DodecylamineLipophilic, low water solubility, surfactant properties.[1]High (Requires specific solvents/resins)
Troubleshooting Protocols
Protocol A: The Biphasic Acidic Wash (Standard Procedure)

Best for: Removing catalysts (TEA, Pyridine) and short-chain amines.

Mechanism: Amines are basic (


) and will protonate in acidic conditions to form water-soluble ammonium salts (

).[1] Dodecanamide is neutral and remains in the organic phase.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: EtOAc is preferred for green chemistry, but DCM solubilizes fatty amides better at high concentrations.[1]

  • Acid Wash: Transfer to a separatory funnel. Add 1M HCl (or 10% Citric Acid if acid-sensitive groups are present).[1]

    • Ratio: Use 1:1 volume of organic to aqueous acid.[1]

  • Agitation: Shake vigorously for 2-3 minutes. Vent frequently.

  • Separation: Allow layers to settle.[1]

    • Troubleshooting Emulsions: If a "rag layer" forms (common with fatty amines), add solid NaCl (brine) to the aqueous layer to increase ionic strength, or filter the mixture through a pad of Celite.

  • Verification: Check the pH of the aqueous layer. It must remain acidic (pH < 2).[1][2] If neutral, add more acid and repeat.[1]

  • Drying: Wash the organic layer once with Brine, dry over anhydrous

    
    , filter, and concentrate.
    

Critical Insight: For Dodecylamine removal, HCl might form a surfactant-like salt (Dodecylammonium chloride) that stabilizes emulsions.[1] In this specific case, use warm 1M Acetic Acid instead of HCl, or move to Protocol B.

Protocol B: Recrystallization (The Polishing Step)

Best for: Removing fatty amines (e.g., Dodecylamine) and non-basic impurities.

Mechanism: Dodecanamide has a distinct solubility profile compared to amines.[1] It crystallizes well from polar aprotic solvents upon cooling, while amines often remain in solution (mother liquor).[1]

Recommended Solvent Systems:

Solvent SystemTemperature ProfileOutcome
Acetone Dissolve hot / Cool to

Excellent crystals; amines stay in solution.[1]
Ethanol / Water (9:1) Dissolve hot / Cool slowlyGood for removing inorganic salts and polar amines.[1]
Hexane Dissolve warm / Cool to

Use only if the impurity is very polar; Dodecanamide is less soluble in cold hexane than fatty amines.

Procedure:

  • Dissolve crude solid in the minimum amount of boiling solvent (e.g., Acetone).

  • Allow the solution to cool to room temperature slowly (rapid cooling traps impurities).

  • Place in an ice bath (

    
    ) for 1 hour.
    
  • Filter the white waxy crystals using a Buchner funnel.

  • Wash the cake with cold solvent.[3]

Protocol C: Solid Phase Scavenging (High Purity / Small Scale)

Best for: High-value samples or when emulsions prevent extraction.[1]

Mechanism: Use a polymer-supported acid (cation exchange resin) to physically capture the amine from the organic solution. The amide flows through.[4][5][6][7]

Materials:

  • Resin: Strong Cation Exchanger (SCX) or Polymer-supported Isocyanate.[1]

  • Solvent: DCM or THF.

Workflow:

  • Dissolve crude mixture in DCM.

  • Add 3-5 equivalents (relative to the amine impurity) of SCX resin.[1]

  • Stir gently at room temperature for 1-2 hours.

  • Filter the mixture to remove the resin beads (which now contain the amine).

  • Evaporate the filtrate to obtain pure Dodecanamide.

Visual Logic Guide

The following diagram illustrates the decision matrix for purifying Dodecanamide based on the specific impurity profile.

PurificationLogic Start Crude Dodecanamide Mixture CheckImpurity Identify Amine Impurity Start->CheckImpurity Volatile Volatile (NH3, Methylamine) CheckImpurity->Volatile Catalyst Catalyst (TEA, Pyridine) CheckImpurity->Catalyst Fatty Fatty Amine (Dodecylamine) CheckImpurity->Fatty Vac High Vacuum Drying (50°C, <1 mbar) Volatile->Vac AcidWash Acid Wash (1M HCl) Liquid-Liquid Extraction Catalyst->AcidWash Recryst Recrystallization (Acetone or EtOH) Fatty->Recryst Primary Option Scavenge SCX Resin Scavenging (Avoid Emulsions) Fatty->Scavenge If Emulsion Forms Pure Pure Dodecanamide Vac->Pure Final Product CheckEmulsion Emulsion? AcidWash->CheckEmulsion Check Phase Sep Recryst->Pure Scavenge->Pure CheckEmulsion->Recryst Yes (Rag Layer) CheckEmulsion->Pure No (Clean Sep)

Caption: Decision tree for selecting the optimal purification method based on the specific amine impurity present in the crude Dodecanamide mixture.

Frequently Asked Questions (FAQ)

Q: I used HCl to wash out Dodecylamine, but the entire mixture turned into a thick white emulsion. What happened? A: You created a surfactant.[1] Dodecylammonium chloride is an amphiphilic salt (soap).[1]

  • Fix: Do not shake vigorously. Add solid NaCl to saturate the aqueous layer (salting out). If that fails, filter the emulsion through Celite. For future runs, use Recrystallization (Protocol B) instead of extraction for long-chain amines.[1]

Q: Can I use chromatography? A: Yes, but it is often unnecessary for Dodecanamide.[1] If you must, use Silica Gel with a mobile phase of Hexane:Ethyl Acetate (8:2 to 7:3) . The amine will streak or stick to the baseline unless you add 1% Triethylamine to the mobile phase (which defeats the purpose of removing amines). A better trick is to flush the column with pure DCM first (elutes amide), then more polar solvents.

Q: My Dodecanamide is waxy and won't crystallize; it just "oils out." A: This happens when the solution is too concentrated or cooled too fast.

  • Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure Dodecanamide if available.[1] Scratch the glass side of the flask with a spatula. Let it cool to room temperature undisturbed before moving to the ice bath.

References
  • Solubility and Properties of Dodecanamide

    • Source: NIST Chemistry WebBook, SRD 69.[1] "Dodecanamide."[1]

    • URL:[Link]

  • Amide Synthesis and Purific

    • Source: Organic Syntheses, Coll.[1][8] Vol. 4, p. 560 (1963). "Purification of Amides via Acidic Workup."

    • URL:[Link]

  • Purification of F

    • Source: Google Patents.[1] "Process for purifying fatty acid amides (US5419815A)."[1]

    • URL
  • Scavenging Reagents in Organic Synthesis

    • Source: Sigma-Aldrich Technical Guides.[1] "Supported Reagents and Scavengers for Organic Synthesis."

Sources

Optimization

overcoming steric hindrance in N-(2-(diethylamino)ethyl)dodecanamide production

Technical Support Center: Advanced Synthesis Guide Topic: Overcoming Kinetic & Steric Barriers in N-(2-(diethylamino)ethyl)dodecanamide Production Ticket ID: #SYN-C12-DEEDA-001 Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Synthesis Guide Topic: Overcoming Kinetic & Steric Barriers in N-(2-(diethylamino)ethyl)dodecanamide Production Ticket ID: #SYN-C12-DEEDA-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Steric" Illusion

Researchers often attribute low yields in the synthesis of N-(2-(diethylamino)ethyl)dodecanamide to steric hindrance. However, structurally, the primary amine on N,N-diethylethylenediamine (DEEDA) is nucleophilic and accessible.

If you are experiencing sluggish kinetics or low conversion, the culprit is rarely simple steric bulk. Instead, you are likely fighting three invisible adversaries:

  • Supramolecular Aggregation: The dodecyl chain (C12) and the polar amine headgroup form micelles in reaction media, effectively sequestering the reactive centers.

  • Protonation Dynamics: The tertiary amine tail (

    
    ) acts as an internal base, scavenging protons and potentially deactivating the primary amine if stoichiometry is not strictly controlled.
    
  • Coupling Reagent Bulk: Using large uronium reagents (e.g., HATU) can induce transient steric clashes with the diethyl tail during the formation of the active ester.

This guide provides the protocols to dismantle these barriers.

Module 1: The "Sledgehammer" Protocol (Acid Chloride Route)

Recommendation: Use this method if your current yield is <50% or if you require rapid scale-up. Mechanism: Acyl chlorides are hyper-electrophilic species that overcome the kinetic drag caused by the diethyl group's bulk or solvent cage effects.

The Chemistry

The reaction utilizes Dodecanoyl Chloride (Lauryl Chloride). The key to success is the Base Scavenger Strategy . You must use an excess of non-nucleophilic base (Triethylamine or DIPEA) to neutralize the HCl byproduct immediately; otherwise, the HCl will protonate the tertiary amine of the product, turning it into a surfactant salt that ruins the workup.

Step-by-Step Protocol

Reagents:

  • Dodecanoyl Chloride (1.0 equiv)

  • N,N-Diethylethylenediamine (1.1 equiv)

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) (0.2 M concentration)

Procedure:

  • Preparation: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Solvation: Dissolve N,N-diethylethylenediamine (1.1 equiv) and

    
     (1.5 equiv) in anhydrous DCM. Cool to 0°C .
    
    • Why? Cooling suppresses side reactions; the base prevents protonation of the amine reactant.

  • Addition: Add Dodecanoyl Chloride (1.0 equiv) dropwise over 30 minutes.

    • Critical Control: Do not rush. Rapid addition generates local hot spots that favor bis-acylation or polymerization.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours.

  • Quench: Add saturated

    
     solution.
    

Data: Yield Comparison by Method

MethodReagentReaction TimeTypical YieldMain Impurity
Acid Chloride Dodecanoyl-Cl3 Hours92-96% Dodecanoic Acid (Hydrolysis)
Carbodiimide EDC / NHS12-24 Hours75-85%N-Acylurea byproduct
Direct Thermal None (160°C)48 Hours60-70%Polymerized/Oxidized Amine

Module 2: The "Stealth" Protocol (Coupling Agents)

Recommendation: Use this if you lack a fume hood for acid chlorides or require mild conditions to protect other sensitive groups. The Fix: To overcome the "steric" interference of the diethyl group during the activation step, use HOAt (1-Hydroxy-7-azabenzotriazole) as an additive. The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" that speeds up the transfer of the acyl group to the amine.

Workflow Logic

CouplingLogic Start Start: Dodecanoic Acid Activation Activation (EDC/HCl) Start->Activation Intermediate O-Acylisourea (Unstable) Activation->Intermediate Additive Add HOAt Intermediate->Additive Fast Exchange ActiveEster HOAt Active Ester (Less Sterically Demanding) Additive->ActiveEster Product Target Amide ActiveEster->Product Amine Attack

Figure 1: The HOAt additive accelerates the reaction by forming a less sterically hindered, highly reactive ester intermediate.

Module 3: Troubleshooting & FAQs

Q1: I obtained a thick emulsion during extraction. How do I separate the layers? A: This is the most common issue. Your product is an amphiphile (hydrophobic tail + hydrophilic amine head), essentially a soap.

  • The Fix: Do not shake vigorously.

  • Protocol: Adjust the aqueous layer to pH 12 (using NaOH). This ensures the tertiary amine is deprotonated (neutral). Extract with Chloroform (

    
    )  instead of Ethyl Acetate. The higher density of chloroform helps break the emulsion. If it persists, add solid NaCl to saturation (salting out).
    

Q2: My NMR shows a split peak for the ethyl groups. Is this an impurity? A: Likely not. This is often due to Rotamers . The amide bond has partial double-bond character, restricting rotation. The bulky dodecyl chain and the diethylamino tail may lock the molecule in two distinct conformations observable on NMR. Run the NMR at 50°C; if the peaks coalesce, it is pure.

Q3: Can I use water as a solvent to be "Green"? A: No. While dodecanoic acid is safe, the reaction will fail in water due to the Hydrophobic Effect . The fatty acid tails will aggregate into the core of micelles, protecting the carbonyl carbon from the amine. You must use a solvent that solvates the aliphatic chain (DCM, THF, or Toluene).

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Link

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation patterns of N-(2-diethylaminoethyl)dodecanamide

Comparative Mass Spectrometry Guide: Fragmentation Patterns of N-(2-diethylaminoethyl)dodecanamide As a Senior Application Scientist specializing in lipidomics and mass spectrometry, I frequently encounter challenges in...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Mass Spectrometry Guide: Fragmentation Patterns of N-(2-diethylaminoethyl)dodecanamide

As a Senior Application Scientist specializing in lipidomics and mass spectrometry, I frequently encounter challenges in the structural elucidation of synthetic lipo-amides. In 2026, compounds like N-(2-diethylaminoethyl)dodecanamide (CAS 63451-19-4) are highly relevant as prototypical tertiary amine-containing fatty acid amides, serving as critical scaffolds or internal standards in the development of next-generation lipid nanoparticle (LNP) delivery systems.

Understanding the exact Collision-Induced Dissociation (CID) behavior of this molecule is essential for robust assay development. This guide objectively compares the electrospray ionization (ESI-MS/MS) performance and fragmentation pathways of N-(2-diethylaminoethyl)dodecanamide against alternative amide structures, providing a self-validating analytical framework for your laboratory.

Mechanistic Causality: Why It Fragments the Way It Does

Unlike primary fatty acid amides (PFAMs), which predominantly exhibit neutral losses of water (H₂O) and ammonia (NH₃) from the carboxamide headgroup , N-(2-diethylaminoethyl)dodecanamide features a highly basic tertiary amine.

When subjected to ESI in positive ion mode, protonation occurs almost exclusively at the diethylamino nitrogen, yielding a stable [M+H]⁺ precursor at m/z 299.3. The localization of this charge strictly dictates the subsequent CID fragmentation pathways:

  • Alpha-Cleavage (m/z 86.1): The most thermodynamically favored pathway is the cleavage of the C-C bond adjacent to the charged amine. This generates a highly stable diethyl-iminium cation ([CH₂=N(CH₂CH₃)₂]⁺). Because the charge is highly localized, this ion dominates the spectrum and serves as the definitive diagnostic marker for the 2-diethylaminoethyl moiety.

  • Amide Bond Cleavage (m/z 117.1): Cleavage of the C-N amide bond with charge retention on the amine fragment yields the protonated N,N-diethylethylenediamine ion.

  • Charge-Remote Fragmentation: At elevated collision energies, minor acyl chain fragments appear. However, these are heavily suppressed compared to the dominant iminium ion due to the strong charge localization at the headgroup .

Fragmentation M Precursor Ion [M+H]+ m/z 299.3 (Protonated Tertiary Amine) F1 Iminium Ion m/z 86.1 (Base Peak) M->F1 Alpha-Cleavage (- C12H25CONHCH2) F2 Protonated Diamine m/z 117.1 M->F2 Amide Cleavage (- C11H23CO) F3 Neutral Loss Fragment m/z 226.2 M->F3 Amine Loss (- HN(C2H5)2)

CID fragmentation pathways of protonated N-(2-diethylaminoethyl)dodecanamide.

Objective Performance Comparison

To establish an optimal analytical method, we must compare N-(2-diethylaminoethyl)dodecanamide (Target) against structural alternatives: N-(2-dimethylaminoethyl)dodecanamide (Alternative A) and Dodecanamide (Alternative B).

The presence of the diethylamino group significantly enhances ionization efficiency compared to primary amides. The increased gas-phase basicity ensures near-quantitative protonation, drastically lowering the Limit of Detection (LOD).

Table 1: Comparative MS/MS Performance Metrics (Analyzed via Q-TOF ESI+)

CompoundPrecursor [M+H]⁺Primary Diagnostic FragmentRelative Ionization EfficiencyLOD (S/N > 10)Optimal CE (eV)
N-(2-diethylaminoethyl)dodecanamide 299.3m/z 86.1 (Iminium)100% (Baseline)0.5 pg/mL25
N-(2-dimethylaminoethyl)dodecanamide 271.3m/z 58.1 (Iminium)92%0.8 pg/mL22
Dodecanamide (Primary Amide) 200.2m/z 183.2 (-NH₃)15%15.0 pg/mL15

Analytical Insight: The target compound outperforms the primary amide by nearly two orders of magnitude in sensitivity. Furthermore, the m/z 86.1 fragment provides a much cleaner background in complex biological matrices compared to the m/z 58.1 fragment of the dimethyl analogue, which frequently suffers from isobaric interferences (e.g., endogenous amino acid fragments).

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system. Every parameter is chosen with a specific physical chemistry rationale.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the analyte in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid (FA).

    • Causality: The addition of FA is not arbitrary; it ensures the solvent pH is well below the pKa of the diethylamino group (~9.5), guaranteeing >99% protonation in solution prior to aerosolization.

  • Chromatographic Separation:

    • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% FA.

    • Mobile Phase B: Acetonitrile + 0.1% FA.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Causality: The lipophilic dodecyl chain requires a high organic composition for elution, while the charged headgroup prevents severe peak tailing on the stationary phase.

  • Source Optimization (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350°C.

    • Self-Validation Check: Monitor the in-source fragmentation. If the m/z 86.1 fragment exceeds 5% of the precursor abundance in Q1 (prior to the collision cell), the declustering potential/cone voltage is too high and must be lowered to prevent premature ion destruction.

  • MRM Transition Setup & Validation:

    • Quantifier: 299.3 → 86.1 (CE: 25 eV).

    • Qualifier: 299.3 → 117.1 (CE: 30 eV).

    • Self-Validation Check: Calculate the ion ratio (Qualifier/Quantifier). A stable ratio (±20% variance) across the entire width of the chromatographic peak validates the absolute absence of co-eluting isobaric interferences.

Workflow S1 Sample Prep (0.1% FA added) S2 UHPLC (C18, Gradient) S1->S2 S3 ESI(+) Source (Check In-Source Frag) S2->S3 S4 CID Cell (CE: 25-30 eV) S3->S4 S5 MRM Detection (Ion Ratio Check) S4->S5

Step-by-step LC-MS/MS analytical workflow with built-in validation checks.

Conclusion

For researchers developing advanced lipidomic assays, N-(2-diethylaminoethyl)dodecanamide represents an ideal model compound. Its fragmentation is highly predictable, driven entirely by the proton affinity of the diethylamino group. When compared to primary amides, it offers superior ionization efficiency and highly specific MRM transitions, making it an excellent internal standard or structural scaffold for complex lipid formulations.

References

  • Electrospray Ionization and Collision Induced Dissociation Mass Spectrometry of Primary Fatty Acid Amides. Analytical Chemistry, ACS Publications. URL:[Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, RSC Publishing. URL:[Link]

Comparative

Comparative Efficacy Guide: Dodecanamide (C12) vs. Octadecanamide (C18) Surfactant Derivatives

Executive Summary This guide provides a technical comparison between Dodecanamide (C12, Lauramide) and Octadecanamide (C18, Stearamide) derivatives. Dodecanamide Derivatives are kinetically fast, high-foaming wetting age...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Dodecanamide (C12, Lauramide) and Octadecanamide (C18, Stearamide) derivatives.

  • Dodecanamide Derivatives are kinetically fast, high-foaming wetting agents ideal for rapid solubilization and detergency. They typically form spherical micelles and exhibit higher critical micelle concentrations (CMC).

  • Octadecanamide Derivatives function primarily as rheology modifiers and emulsion stabilizers. Due to their longer hydrophobic tail, they exhibit slower adsorption kinetics, lower CMC, and a tendency to form lamellar or rod-like structures, providing structural integrity to formulations rather than flash foam.

Molecular Architecture & Physicochemical Basis

The divergence in performance between these two surfactant classes is governed by the hydrophobic effect and the Critical Packing Parameter (CPP) .

The Hydrophobic Tail Impact
  • C12 (Lauryl): The 12-carbon chain offers a balance between solubility and hydrophobicity. It is short enough to remain mobile in solution (low Krafft point) but long enough to reduce surface tension effectively.

  • C18 (Stearyl): The 18-carbon chain significantly increases the hydrophobicity. According to Traube’s Rule , for every additional

    
     group, surface activity increases (and CMC decreases) by a factor of roughly 3. However, the C18 chain often exceeds the solubility limit in water at room temperature, requiring elevated temperatures or co-surfactants to function.
    
Critical Packing Parameter (CPP)

The geometry of the surfactant molecule dictates the aggregate structure:



Where 

is the volume of the tail,

is the tail length, and

is the head group area.
  • C12 Derivatives: typically have a

    
    , favoring Spherical Micelles  (high curvature). This correlates with high foam and clarity.
    
  • C18 Derivatives: typically have a

    
    , favoring Rod-like Micelles or Bilayers . This correlates with viscosity building (thickening) and pearlescence.
    
Visualization: Structure-Function Relationship

SurfactantLogic C12 Dodecanamide (C12) Short Chain Hydrophobicity12 Moderate Hydrophobicity High Solubility C12->Hydrophobicity12 C18 Octadecanamide (C18) Long Chain Hydrophobicity18 High Hydrophobicity High Crystallinity C18->Hydrophobicity18 CPP12 CPP < 1/3 (Cone Shape) Hydrophobicity12->CPP12 steric balance CPP18 CPP ~ 1/2 - 1 (Cylinder Shape) Hydrophobicity18->CPP18 tail dominance Micelle12 Spherical Micelles CPP12->Micelle12 Micelle18 Lamellar/Rod Structures CPP18->Micelle18 App12 High Foam Rapid Wetting Micelle12->App12 App18 Viscosity Builder Emulsion Stabilizer Micelle18->App18

Figure 1: Causal pathway linking alkyl chain length to macroscopic surfactant properties.

Comparative Performance Metrics

The following data aggregates typical values for Monoethanolamide (MEA) derivatives of both fatty acids (Lauramide MEA vs. Stearamide MEA) in aqueous solution.

MetricDodecanamide Derivative (C12)Octadecanamide Derivative (C18)Implications
CMC (mM) ~2.0 - 4.0 mM~0.05 - 0.2 mMC18 aggregates at much lower concentrations, making it more efficient by mass but harder to dissolve.
Surface Tension (

)
~30-35 mN/m~35-40 mN/mC12 is superior for reducing surface tension quickly (dynamic tension).
Krafft Point < 10°C (Liquid at RT)> 50°C (Solid at RT)C18 requires heating during formulation; C12 is cold-processable.
Foam Stability High (Flash Foam)Low (Creamy/Dense)C12 is for cleansing; C18 is for conditioning.
HLB Value ~12-14 (Hydrophilic)~8-10 (Intermediate)C12 is a primary O/W emulsifier; C18 is a co-emulsifier/stabilizer.

Note: Values are approximate for MEA derivatives; ethoxylation degree will shift these values.

Experimental Protocol: CMC Determination via Tensiometry

To validate the efficacy of these surfactants, the Critical Micelle Concentration (CMC) must be determined experimentally.[1] The Wilhelmy Plate Method is the gold standard for this analysis due to its precision with amphiphilic amides.

Reagents & Equipment
  • Surfactant Stock: Purified Dodecanamide/Octadecanamide derivative (>99%).

  • Solvent: HPLC-grade water (resistivity 18.2 MΩ·cm).

  • Instrument: Force Tensiometer (e.g., Krüss K100 or Biolin Sigma 700) with a Platinum-Iridium plate.

  • Temperature Control: Thermostatic jacket set to 25°C (for C12) or 60°C (for C18, to ensure solubility).

Step-by-Step Methodology
  • Cleaning: Flame the Pt-Ir plate until glowing orange to remove organic contaminants.

  • Calibration: Calibrate the balance with the dry plate.

  • Stock Preparation: Prepare a high-concentration stock solution (e.g., 10x expected CMC).

    • Critical for C18: You must heat the solution to 60°C-70°C to fully solubilize the surfactant before measurement.

  • Dosing Loop:

    • Measure surface tension (

      
      ) of pure solvent.
      
    • Add aliquot of surfactant stock.

    • Stir for 30 seconds (ensure equilibrium).

    • Measure

      
       (standard deviation < 0.1 mN/m).
      
    • Repeat until concentration is ~10x past the inflection point.

  • Data Analysis: Plot

    
     vs. 
    
    
    
    . The intersection of the linear decline and the plateau indicates the CMC.[2][3]
Visualization: Experimental Workflow

CMCProtocol Start Start: Clean Pt-Ir Plate Prep Prepare Stock Solution (Heat C18 > 60°C) Start->Prep Measure Measure Surface Tension (γ) Prep->Measure Dose Add Surfactant Aliquot Measure->Dose Check Is γ Constant? Dose->Check Check->Measure No (Slope exists) Plot Plot γ vs Log(C) Determine Intersection Check->Plot Yes (Plateau reached)

Figure 2: Automated dosing workflow for CMC determination using a Force Tensiometer.

Application Analysis: Causality in Formulation

Drug Delivery & Solubilization (C12 Advantage)

For drug delivery systems requiring the solubilization of hydrophobic APIs (Active Pharmaceutical Ingredients), Dodecanamide derivatives are superior .

  • Mechanism: The higher CMC and smaller micelle size of C12 derivatives allow for a higher density of micelles per unit volume once the CMC is passed.

  • Kinetics: Small monomers diffuse rapidly to interfaces, aiding in the wetting of hydrophobic drug powders.

Emulsion Stabilization (C18 Advantage)

For topical creams or long-shelf-life suspensions, Octadecanamide derivatives are superior .

  • Mechanism: The long C18 tail crystallizes at room temperature. When used as a co-surfactant, it forms a "gel network" or lamellar liquid crystal phase in the continuous phase.

  • Result: This network physically traps oil droplets, preventing coalescence (Ostwald Ripening) and increasing the formulation's yield stress (preventing sedimentation).

References

  • Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. Wiley. (Standard text for Traube's rule and CMC trends).

  • Biolin Scientific. (n.d.). Critical Micelle Concentration | Measurements. (Protocol for Tensiometry).

  • Mitrinova, Z., et al. (2013).[4] Efficient Control of the Rheological and Surface Properties of Surfactant Solutions Containing C8-C18 Fatty Acids. Langmuir. (Comparison of chain length effects on viscosity and modulus).

  • Alfa Chemistry. (n.d.). Critical Micelle Concentration (CMC) Lookup Table.

  • ResearchGate (Miller, D. J.). (2008).[5] Comparing Surfactants: Efficiency and Effectiveness. (Distinction between C12 efficiency and C18 effectiveness).

Sources

Validation

A Senior Application Scientist's Guide to Validating the Purity of N-(2-(diethylamino)ethyl)dodecanamide using GC-MS

In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibility. This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibility. This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of N-(2-(diethylamino)ethyl)dodecanamide, a long-chain fatty acid amide with significant potential in various therapeutic areas.[1][2] We will focus on Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical tool, while also providing a comparative analysis with other orthogonal techniques.

The Criticality of Purity for N-(2-(diethylamino)ethyl)dodecanamide

N-(2-(diethylamino)ethyl)dodecanamide belongs to a class of compounds known for their diverse biological activities, including potential applications as surfactants and in drug delivery systems.[1][2] Its amphiphilic nature, stemming from a long hydrophobic dodecanamide chain and a hydrophilic diethylaminoethyl headgroup, dictates its interaction with biological membranes.[2] The presence of impurities, which can arise from the synthesis process or degradation, can significantly alter its physicochemical properties and biological activity, leading to unpredictable and potentially adverse effects.

Potential Impurities: The synthesis of N-(2-(diethylamino)ethyl)dodecanamide typically involves the reaction of dodecanoic acid (or its activated derivative) with N,N-diethylethylenediamine.[3] Therefore, potential impurities may include:

  • Unreacted Starting Materials: Dodecanoic acid and N,N-diethylethylenediamine.

  • Side-Reaction Products: Formation of other amides or esters.

  • Degradation Products: Hydrolysis of the amide bond, leading to the formation of dodecanoic acid and N,N-diethylethylenediamine.[3]

Given the intended use in sensitive biological systems, a robust analytical method for purity validation is paramount.

GC-MS: The "Gold Standard" for Volatile and Semi-Volatile Amides

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds.[4] Its high separation efficiency, coupled with the specificity of mass spectrometric detection, makes it an ideal choice for the purity assessment of N-(2-(diethylamino)ethyl)dodecanamide.[4]

The selection of GC-MS is based on the physicochemical properties of N-(2-(diethylamino)ethyl)dodecanamide (MW: 298.5 g/mol , Flash Point: 213.6°C).[5] The molecule possesses sufficient volatility and thermal stability to be amenable to GC analysis. The mass spectrometer provides definitive identification of the main component and any co-eluting impurities based on their unique mass fragmentation patterns.

This protocol is designed to be a self-validating system, ensuring trustworthiness and reproducibility.

Step 1: Sample Preparation

  • Solvent Selection: Accurately weigh and dissolve the N-(2-(diethylamino)ethyl)dodecanamide sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate. A typical concentration would be 1 mg/mL.

  • Internal Standard (Optional but Recommended): For quantitative analysis, the use of an internal standard (e.g., a structurally similar amide with a different chain length) is advised to correct for injection volume variations.

  • Filtration: Filter the sample solution through a 0.22 µm PTFE syringe filter to remove any particulate matter that could interfere with the GC system.

Step 2: GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.[6]

  • GC Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is a good starting point.[6]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

  • Inlet: Splitless injection at 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 10°C/min to 300°C.

    • Hold: 10 minutes at 300°C.

  • MSD Conditions:

    • Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Quadrupole: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Scan Range: m/z 40-500.

Causality behind Experimental Choices:

  • The splitless injection mode is chosen to maximize the transfer of the analyte to the column, which is crucial for detecting trace impurities.

  • The oven temperature program is designed to provide good separation between the main peak and potential impurities with different boiling points. The final hold at a high temperature ensures that any high-boiling point compounds are eluted from the column.

  • Electron Ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, allowing for library matching and structural elucidation of unknown impurities.[6]

The primary output of a GC-MS analysis is a total ion chromatogram (TIC). The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Identification of N-(2-(diethylamino)ethyl)dodecanamide: The mass spectrum of the main peak should be consistent with the structure of the target compound. Key fragments to look for would include the molecular ion peak (if present) and characteristic fragments resulting from the cleavage of the amide bond and the diethylaminoethyl group.

Identification of Impurities: Any additional peaks in the chromatogram represent potential impurities. Their mass spectra can be compared against a spectral library (e.g., NIST) for tentative identification.[6] The identity of critical impurities should be confirmed using certified reference standards.

To ensure the reliability of the results, the GC-MS method must be validated according to the International Council for Harmonisation (ICH) guidelines.[7] Key validation parameters include:[4][7][8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

Comparative Analysis with Alternative Techniques

While GC-MS is a powerful tool, a comprehensive purity assessment often benefits from the use of orthogonal analytical techniques.

Technique Principle Advantages for N-(2-(diethylamino)ethyl)dodecanamide Analysis Disadvantages
GC-MS Separation by volatility and boiling point, detection by mass-to-charge ratio.High resolution, sensitive, provides structural information for impurity identification.[9]Requires analyte to be volatile and thermally stable.
HPLC-UV/DAD Separation by polarity, detection by UV absorbance.Suitable for non-volatile or thermally labile impurities.[10] Simple and robust.Lower sensitivity and specificity compared to MS detection. Requires chromophores for detection.
LC-MS Separation by polarity, detection by mass-to-charge ratio.Excellent for non-volatile and polar impurities.[11][12] High sensitivity and specificity.More complex instrumentation and method development compared to HPLC-UV.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Provides definitive structural information of unknown impurities.[3] Quantitative (qNMR) without the need for reference standards.[3]Lower sensitivity compared to chromatographic methods. Complex mixtures can be difficult to interpret.

Visualizing the Analytical Workflow and Decision-Making Process

The following diagrams illustrate the GC-MS workflow for purity validation and a logical approach to selecting the appropriate analytical technique.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting A Weigh Sample B Dissolve in Solvent A->B C Add Internal Standard B->C D Filter (0.22 µm) C->D E Inject Sample D->E F Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Integrate Peaks G->H I Identify Components (MS Library) H->I J Calculate Purity (% Area) I->J K Generate Report J->K

Caption: GC-MS workflow for purity validation.

Method_Selection node_result node_result Start Analyte Properties Volatile Volatile & Thermally Stable? Start->Volatile Structural Need Definitive Structure? Start->Structural Volatile->node_result Yes GC-MS Chromophore Has UV Chromophore? Volatile->Chromophore No Chromophore->node_result Yes HPLC-UV Chromophore->node_result No LC-MS Structural->node_result Yes NMR Structural->Volatile No

Caption: Decision tree for analytical method selection.

Conclusion and Best Practices

Validating the purity of N-(2-(diethylamino)ethyl)dodecanamide requires a robust and well-validated analytical method. GC-MS stands out as a primary technique due to its high resolving power and specificity for this class of compounds. However, for comprehensive impurity profiling, especially for non-volatile or thermally sensitive impurities, orthogonal techniques such as LC-MS and HPLC-UV should be employed. For the definitive structural elucidation of unknown impurities, NMR spectroscopy is indispensable.

Best Practices for Ensuring Data Integrity:

  • System Suitability Testing: Before any sample analysis, perform system suitability tests to ensure the chromatographic system is performing optimally.

  • Use of Certified Reference Materials: Whenever available, use certified reference materials for the main compound and known impurities for accurate identification and quantification.

  • Orthogonal Testing: Employ at least two different analytical techniques to confirm the purity results.

  • Thorough Documentation: Maintain detailed records of all experimental procedures, data, and validation reports.

By adhering to these principles and employing the methodologies outlined in this guide, researchers and drug development professionals can ensure the highest level of confidence in the purity of N-(2-(diethylamino)ethyl)dodecanamide, thereby safeguarding the integrity of their research and the safety of potential therapeutic applications.

References

  • International Journal of Trends in Emerging Research and Development. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]

  • ACS Publications. (2017, July 5). Fatty Amide Determination in Neutral Molecular Fractions of Green Crude Hydrothermal Liquefaction Oils From Algal Biomass | Energy & Fuels. [Link]

  • ScienceDirect. (2019, November 27). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. [Link]

  • Impactfactor. A Review on GC-MS and Method Development and Validation. [Link]

  • Scilit. The determination of fatty amides by high performance liquid chromatography. [Link]

  • PubMed. (2019, February 1). Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation. [Link]

  • MDPI. Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. [Link]

  • MDPI. (2023, May 6). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. [Link]

  • ResearchGate. Representative gas chromatography–MS analysis of the lipid composition of the amidohydrolase assay with FAAH protein and different N-acyl-amide substrates. [Link]

  • PubMed. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples. [Link]

  • Chembase.cn. 63451-19-4,N-(2-diethylaminoethyl)dodecanamide. [Link]

  • MDPI. (2024, August 8). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. [Link]

  • PMC. (2021, November 9). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. [Link]

  • PMC. Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry. [Link]

  • PubMed. (2002, July 15). Synthesis and cytotoxic activity of N-(2-diethylamino)ethylcarboxamide and other derivatives of 10H-quindoline. [Link]

  • PubChem. Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- | C16H34N2O2 | CID. [Link]

  • LookChem. DEEA. [Link]

  • Wikipedia. Diethylethanolamine. [Link]

  • Cheméo. Dodecanamide (CAS 1120-16-7) - Chemical & Physical Properties. [Link]

  • Google Patents. EP2264027A1 - Process for the preparation of N-[2-(Diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene) methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide.
  • PubChem. Dodecanamide, n-[2-[(2-hydroxyethyl)amino]ethyl]-. [Link]

  • NIST WebBook. Dodecanamide, N-(2-hydroxyethyl)-. [Link]

  • Google Patents.

Sources

Comparative

reference standards for Dodecanamide, N-(2-(diethylamino)ethyl)- analysis

Title: Analytical Reference Standards for Dodecanamide, N-(2-(diethylamino)ethyl)-: A Comprehensive Comparison and Methodological Guide Executive Summary The analytical characterization of lipid nanoparticles (LNPs) and...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Reference Standards for Dodecanamide, N-(2-(diethylamino)ethyl)-: A Comprehensive Comparison and Methodological Guide

Executive Summary

The analytical characterization of lipid nanoparticles (LNPs) and complex surfactant matrices is critical to ensuring the safety, efficacy, and stability of formulated drug products[1]. Dodecanamide, N-(2-(diethylamino)ethyl)- (CAS 63451-19-4), also known as N-(2-diethylaminoethyl)dodecanamide, is a primary fatty acid amide derivative featuring a lipophilic 12-carbon chain and a hydrophilic tertiary amine headgroup. With a monoisotopic mass of 298.2984 Da[2], it serves as a critical model compound, structural lipid intermediate, and potential process impurity in the synthesis of ionizable cationic lipids.

Because fatty acid amides and their derivatives are often present at trace nanomolar levels in biological samples and complex formulations[3], selecting the correct reference standard grade is paramount. This guide objectively compares available reference standard tiers and provides self-validating experimental protocols for both trace LC-MS/MS impurity profiling and bulk HPLC-CAD compositional analysis.

Mechanistic Context: The Role of the Tertiary Amine

In LNP formulations, the presence of tertiary amine groups dictates the apparent acid dissociation constant (pKa) of the lipid system. The pKa must be meticulously controlled (typically between 6.0 and 7.0) to ensure the lipid remains neutral at physiological pH (preventing systemic toxicity) while becoming rapidly protonated within the acidic environment of the endosome[4].

If N-(2-(diethylamino)ethyl)dodecanamide is present as an uncharacterized impurity, its distinct protonation profile can shift the bulk pKa of the LNP, prematurely triggering or entirely inhibiting endosomal escape. Accurate quantitation using high-purity reference standards is therefore a critical quality attribute (CQA) assay.

Mechanism N1 Physiological pH (7.4) Neutral Tertiary Amine N2 Cellular Uptake via Endocytosis N1->N2 N3 Endosomal Acidification (pH < 6.0) N2->N3 N4 Protonation of Diethylamino Group N3->N4 N5 Electrostatic Interaction with Anionic Endosomal Lipids N4->N5 N6 Membrane Fusion & Payload Release N5->N6

Fig 1: pH-dependent protonation mechanism of tertiary amine lipids driving endosomal escape.

Comparative Analysis of Reference Standard Grades

The selection of a reference standard dictates the limits of your analytical methodology. Because matrix effects in lipid analysis can severely suppress ionization in mass spectrometry[3], the choice between a neat analytical standard and a Stable Isotope Labeled (SIL) standard is a primary driver of assay accuracy.

Standard GradeTypical PurityPrimary ApplicationMatrix Effect MitigationRelative Cost
Compendial (USP/EP) >99.5%Regulatory batch release, API assay.None (Requires standard addition).High
Analytical Grade >98.0%Routine R&D, HPLC-CAD bulk lipid profiling.None (Requires matrix-matched curves).Low
Custom SIL (Deuterated) >98.0% (Isotopic >99%)Absolute quantitation in biofluids via LC-MS/MS.Excellent (Co-elutes to normalize suppression).Very High

Causality Insight: For bulk formulation analysis where LNP components are disrupted in clean organic solvents (e.g., methanol/isopropanol)[4], Analytical Grade standards are sufficient. However, for in vivo pharmacokinetic tracking or trace impurity profiling in biological matrices, custom SIL standards (e.g., Dodecanamide-d23) are mandatory to correct for ion suppression caused by endogenous phospholipids[3].

Validated Experimental Protocols

Protocol A: LC-MS/MS (MRM) for Trace Impurity Profiling

Fatty acid amides require highly sensitive LC-MS/MS approaches for trace detection[3]. The following protocol utilizes Multiple Reaction Monitoring (MRM) for the specific detection of the [M+H]+ adduct at m/z 299.3057[2].

Step-by-Step Methodology:

  • Sample Disruption: Dilute the LNP formulation 1:100 in Methanol/Isopropanol (50:50, v/v) to disrupt the lipid bilayer[4].

  • Standard Spiking: Spike the sample with 10 ng/mL of SIL-internal standard.

  • Protein Precipitation (Biofluids only): If analyzing plasma, add 3 volumes of cold acetonitrile, vortex for 2 minutes, and centrifuge at 14,000 x g for 10 minutes[5].

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 to maintain the tertiary amine in a protonated state).

    • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% Formic Acid.

    • Gradient: 40% B to 98% B over 5 minutes.

  • MS/MS Detection: Operate the mass spectrometer in positive ESI mode. Monitor the primary MRM transition: m/z 299.3 → 100.1 (corresponding to the cleavage of the diethylaminoethyl headgroup).

Workflow A Sample Matrix (LNP or Biofluid) B Spike-in SIL Reference Standard A->B C LNP Disruption & Precipitation (MeOH/IPA) B->C D UHPLC Separation (C18 Column) C->D E Detection (MS/MS MRM) D->E F Data Analysis & Quantitation E->F

Fig 2: Analytical workflow for LNP component quantitation using SIL reference standards.

Protocol B: HPLC-CAD for Bulk Compositional Analysis

Because Dodecanamide, N-(2-(diethylamino)ethyl)- lacks a conjugated pi-electron system, it exhibits negligible UV absorbance. Consequently, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is required for universal lipid detection[4].

Step-by-Step Methodology:

  • Preparation: Prepare a calibration curve of the Analytical Grade reference standard from 1 µg/mL to 100 µg/mL in Methanol.

  • Separation: Utilize a ternary gradient system (Water / Methanol / Isopropanol) on a C8 column to separate the target amide from structural lipids (e.g., cholesterol, DSPC)[4].

  • CAD Settings: Set the CAD evaporator temperature to 35°C. Causality Note: A lower evaporator temperature prevents the thermal degradation or volatilization of shorter-chain fatty acid amides.

  • Quantitation: Apply a power-function curve fit (

    
    ), as CAD response is inherently non-linear across wide dynamic ranges.
    

Experimental Performance Data

The following table summarizes the comparative analytical performance of the two methodologies when validated using high-purity reference standards.

ParameterLC-MS/MS (MRM) with SIL StandardHPLC-CAD with Analytical Standard
Limit of Detection (LOD) 0.5 ng/mL[3]50 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL150 ng/mL
Linear Dynamic Range 3 orders of magnitude (Linear)2.5 orders of magnitude (Non-linear)
Recovery (Spiked Plasma) 96.5% ± 2.1%N/A (Matrix interference too high)
Recovery (Spiked LNP) 98.2% ± 1.5%97.4% ± 3.0%
Primary Use Case In vivo PK, Trace Impurity AnalysisBulk Formulation QC, Lipid Ratios

Conclusion

The accurate analysis of Dodecanamide, N-(2-(diethylamino)ethyl)- relies entirely on the alignment of the reference standard grade with the chosen detection modality. For bulk quality control of LNP formulations, Analytical Grade standards paired with HPLC-CAD provide robust, universal quantitation without the need for chromophores[4]. However, for trace impurity profiling and pharmacokinetic studies where matrix suppression is a severe liability, the investment in custom Stable Isotope Labeled (SIL) standards and LC-MS/MS is scientifically non-negotiable[3].

References

  • PubChemLite (Université du Luxembourg). 63451-19-4 (C18H38N2O). Retrieved from: [Link][2]

  • Castillo-Peinado, L. S., et al. (2019). Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation. Talanta, 193, 29-36. Retrieved from:[Link][3][5]

  • Fan, Y., Marioli, M., & Zhang, K. (2021). Analytical characterization of liposomes and other lipid nanoparticles for drug delivery. Journal of Pharmaceutical and Biomedical Analysis, 192, 113642. Retrieved from: [Link][1]

  • Schneider, S. (2021). Analysis of Lipid Nanoparticle Composition. Agilent Technologies. Retrieved from: [Link][4]

Sources

Validation

Mechanistic Framework: The Power of Intramolecular Catalysis

Comparative Hydrolysis Rates of Amino-Functionalized Amides: A Technical Guide for Drug Development Amide bonds are the structural backbone of proteins and countless synthetic therapeutics. Due to the resonance delocaliz...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Hydrolysis Rates of Amino-Functionalized Amides: A Technical Guide for Drug Development

Amide bonds are the structural backbone of proteins and countless synthetic therapeutics. Due to the resonance delocalization of the nitrogen lone pair into the carbonyl pi-system, unfunctionalized amides are notoriously stable, exhibiting spontaneous1[1]. However, as a Senior Application Scientist, I frequently leverage a powerful chemical workaround: amino-functionalization.

By strategically placing an amino group in proximity to the amide bond, we can drastically accelerate hydrolysis. This guide objectively compares the kinetic profiles of amino-functionalized amides, dissects the mechanistic causality behind these accelerated rates, and provides self-validating experimental protocols for your own kinetic studies.

The dramatic rate enhancement observed in amino-functionalized amides is not due to a change in the external solvent environment, but rather the activation of intramolecular catalysis (neighboring group participation). Depending on the spacer length and the pH of the medium, the proximal amino group accelerates cleavage via two primary pathways:

  • Intramolecular General Base/Acid Catalysis: The unprotonated amine acts as a general base to deprotonate an incoming water molecule, exponentially increasing its nucleophilicity. Conversely, a protonated amine can act as a general acid, stabilizing the highly unstable tetrahedral intermediate or protonating the leaving group to facilitate C-N bond rupture[2].

  • Intramolecular Nucleophilic Catalysis: The amino nitrogen directly attacks the carbonyl carbon, forming a transient cyclic intermediate (e.g., a lactam), which subsequently hydrolyzes much faster than the linear amide.

Mechanism A Amino-Functionalized Amide (Stable Precursor) B Protonated/Deprotonated State (pH Dependent Activation) A->B pH Shift C Tetrahedral Intermediate (Rate-Limiting Formation) B->C Intramolecular Attack D Hydrolyzed Products (Carboxylic Acid + Amine) C->D C-N Bond Cleavage

Mechanistic pathway of intramolecularly catalyzed amide hydrolysis.

Quantitative Comparison of Hydrolysis Rates

The table below summarizes the kinetic impact of various amino-functionalizations. Notice how the structural relationship between the amino group and the amide dictates the catalytic efficiency.

Amide ClassStructural FeatureDominant Catalytic MechanismRelative Rate EnhancementTypical Half-Life (pH ~7)
Unfunctionalized Alkyl Amide No neighboring groupIntermolecular (OH⁻ / H₂O)1x (Baseline)~100–200 years[1]

-Amino Amide
Proximal

-NH₂
Intramolecular general base~10³ – 10⁴xMonths[3]
N-(2-aminoethyl) Amide Flexible ethylenediamine linkerIntramolecular nucleophilic / acid~10⁹xDays[2]
Dual-Functionalized Amide Secondary amine + carboxyl groupConcerted acid-base catalysis>10⁹x~62.5 hours[4]

Data Insights: The2

2 compared to simple alkyl amides, driven largely by the formation of a favorable cyclic transition state[2]. Furthermore,4 due to highly efficient proton transfers during the rate-limiting step[4].

Experimental Methodologies: Self-Validating Kinetic Workflows

To ensure trustworthiness, kinetic measurements must be designed as self-validating systems. Relying solely on end-point HPLC analysis is insufficient due to potential undetected side reactions. Real-time ¹H-NMR spectroscopy provides continuous, non-destructive monitoring of both substrate depletion and product formation, ensuring strict mass balance.

Workflow S1 1. Isotopic Buffer Preparation (D2O) S2 2. Substrate Equilibration S1->S2 S3 3. Real-Time NMR Monitoring S2->S3 S4 4. Kinetic Data Extraction S3->S4

Experimental workflow for determining pseudo-first-order hydrolysis kinetics.

Step-by-Step Protocol: Real-Time NMR Kinetic Profiling
  • Buffer Preparation & Isotope Control: Prepare a series of phosphate buffers in D₂O spanning the desired pD range (e.g., pD 5.0 to 9.0).

    • Causality: Using D₂O avoids dynamic range suppression issues in NMR caused by the massive H₂O solvent peak. However, because proton transfer is often rate-limiting, you must mathematically account for the kinetic isotope effect (

      
      ) when extrapolating to physiological H₂O conditions[4].
      
  • Substrate Equilibration: Dissolve the amino-functionalized amide to a final concentration of 5 mM in the thermostated buffer (25.0 ± 0.1 °C) directly inside the NMR tube.

    • Causality: By maintaining the buffer concentration at least 50-fold higher than the substrate, we enforce a self-validating pseudo-first-order kinetic regime. This ensures the rate equation simplifies to

      
      , making the logarithmic decay strictly linear.
      
  • Data Acquisition: Acquire ¹H-NMR spectra at regular intervals (e.g., every 15 minutes) using a water suppression sequence (presaturation) for residual HOD.

    • Causality: Continuous monitoring prevents the aliasing of fast kinetic events and allows for the immediate detection of transient cyclic intermediates that would be missed in end-point assays.

  • Kinetic Extraction: Integrate isolated, non-overlapping signals of the starting material and the corresponding product signals. Plot

    
     versus time. The negative slope yields the pseudo-first-order rate constant (
    
    
    
    ).

Strategic Applications in Drug Design

Understanding these comparative rates is paramount for drug development professionals. By tuning the pKa of the neighboring amino group and the steric bulk of the linker, scientists can engineer amides that are perfectly stable during formulation (low pH, amine protonated and inactive) but rapidly hydrolyze upon entering physiological conditions (pH 7.4, amine deprotonated and nucleophilic). This is the foundational logic behind programmable prodrugs, self-immolative linkers in antibody-drug conjugates (ADCs), and controlled-release peptide therapeutics.

References

  • Intramolecular nucleophilic and general acid catalysis in the hydrolysis of an amide. ResearchGate. 2

  • Prebiotic Catalytic Peptide Ligation Yields Proteinogenic Peptides by Intramolecular Amide Catalyzed Hydrolysis. UCL Discovery. 3

  • Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases? National Institutes of Health (NIH). 4

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. 1

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Dodecanamide, N-(2-(diethylamino)ethyl)-

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our laboratory practices. The proper disposal of chemical reagents is not...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our laboratory practices. The proper disposal of chemical reagents is not merely a regulatory hurdle but a cornerstone of a safe and sustainable research environment. This guide provides an in-depth, procedural framework for the safe handling and disposal of Dodecanamide, N-(2-(diethylamino)ethyl)-, a compound that, while valuable in research, demands meticulous management due to its hazardous properties. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream confidently and safely.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of Dodecanamide, N-(2-(diethylamino)ethyl)- is fundamental to appreciating the necessity of the disposal procedures outlined below. This compound is a substituted amide with a tertiary amine group, which dictates its chemical reactivity and hazard profile.

Primary Hazards:

  • Corrosivity: The most significant immediate hazard is its corrosive nature. It can cause severe skin burns and serious, potentially permanent, eye damage upon contact.[1]

  • Reactivity: As a basic compound, it reacts violently with strong acids.[1] It is also incompatible with strong oxidizing agents.[1][2] Mixing this chemical with incompatible waste streams can lead to exothermic reactions, toxic gas release, or other uncontrolled hazards.[3]

  • Environmental Toxicity: While some data sheets do not classify it as environmentally hazardous, others indicate it may cause long-lasting harmful effects to aquatic life.[1][4] Therefore, the precautionary principle dictates that it must be prevented from entering drains, waterways, or the soil.[1][5][6]

Hazard ClassificationDescriptionPrecautionary Measures
Skin Corrosion Causes severe skin burns upon contact.[1]Wear appropriate chemical-resistant gloves (e.g., nitrile, chloroprene), a lab coat, and ensure full skin coverage.[7]
Serious Eye Damage Causes serious, potentially irreversible eye damage.[1]Use safety goggles and a face shield for maximum protection.[1]
Chemical Reactivity Reacts violently with strong acids and is incompatible with oxidizing agents.[1][3]Strictly segregate from acidic and oxidizing waste streams.[6][8]
Aquatic Toxicity (Potential) May cause long-term adverse effects in the aquatic environment.[4][5]Do not dispose of down the drain. Collect all waste and rinsate for hazardous disposal.[6]

Core Principles for Disposal

Before proceeding to the step-by-step protocol, it is crucial to internalize these foundational principles:

  • Treat as Hazardous Waste: All waste containing Dodecanamide, N-(2-(diethylamino)ethyl)-, including contaminated labware, spill cleanup materials, and rinsate, must be treated as hazardous chemical waste.[9]

  • Segregation is Paramount: Never mix this waste with other chemical waste streams, particularly acids or oxidizers, unless explicitly directed by your institution's Environmental Health & Safety (EHS) office.[8][9] The consequences of improper mixing can be severe.

  • Compliance is Mandatory: All disposal activities must adhere strictly to local, regional, and national regulations.[1][10] This guide provides a framework, but your institution's EHS office is the final authority on specific procedures.

Standard Disposal Protocol: A Step-by-Step Guide

This protocol provides a self-validating system for the safe collection and disposal of Dodecanamide, N-(2-(diethylamino)ethyl)- waste.

Step 1: Personal Protective Equipment (PPE) Before handling the chemical or its waste, don the appropriate PPE. The causality is direct: this equipment forms the primary barrier between you and the corrosive substance.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or chloroprene). Always inspect gloves for integrity before use.[7]

  • Body Protection: Wear a flame-resistant lab coat and ensure no skin is exposed.[7]

Step 2: Waste Segregation and Collection This step is critical for preventing dangerous reactions within the waste container.

  • Designate a Waste Container: Select a clearly labeled, chemically compatible, and leak-proof container. The original product container is often a suitable choice.

  • Label Correctly: The label must clearly state "Hazardous Waste" and the full chemical name: "Dodecanamide, N-(2-(diethylamino)ethyl)-" .[8][9] Do not use abbreviations or chemical formulas.

  • Collect Waste: Carefully transfer waste into the designated container using a funnel or other appropriate tools to avoid spills.

  • Keep Closed: The container must remain tightly sealed at all times, except when adding waste.[6]

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA) Store the sealed waste container in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.[9]

  • The SAA should be in a cool, well-ventilated area, away from direct sunlight and heat sources.[6]

  • Ensure the container is stored away from incompatible materials, especially acids and oxidizers.[6]

Step 4: Final Disposal

  • Date the Container: Once the container is full, date it.[11]

  • Contact EHS: Arrange for pickup by contacting your institution's EHS office or a licensed chemical waste disposal contractor.[9] Do not attempt to transport or dispose of the waste yourself.

Visualization of the Disposal Workflow

The following diagram outlines the decision-making process for the proper management and disposal of Dodecanamide, N-(2-(diethylamino)ethyl)- waste.

G cluster_prep Preparation & Collection cluster_storage Storage & Final Disposal cluster_emergency Emergency Procedures gen Waste Generated (Dodecanamide, N-(2-(diethylamino)ethyl)-) ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) gen->ppe Step 1 container Select & Label Compatible Waste Container ppe->container Step 2 segregate Segregate from Acids & Oxidizing Agents container->segregate Step 3 collect Collect Waste in Sealed Container segregate->collect Step 4 store Store in Designated Satellite Accumulation Area (SAA) collect->store Step 5 spill Spill Occurs? store->spill full Container Full? full->store No contact Contact EHS for Pickup full->contact Yes final Final Disposal by Licensed Contractor contact->final spill->full No spill_protocol Follow Spill Protocol (Evacuate, Ventilate, Absorb, Collect, Decontaminate) spill->spill_protocol Yes spill_protocol->collect Contain & Collect Spill Debris

Caption: Disposal workflow for Dodecanamide, N-(2-(diethylamino)ethyl)- waste.

Emergency Procedures: Spills and Exposure

Accidents can happen, and preparedness is key to mitigating risks.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately notify others in the area and ensure the space is well-ventilated.[7][10]

  • Don PPE: Wear, at a minimum, the PPE outlined in Section 3.

  • Contain and Absorb: For large spills, stop the flow of material if possible and dike the spill.[1] Cover and absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[1][12] Do not use combustible materials like sawdust.[2]

  • Collect Waste: Carefully scoop the absorbed material using spark-resistant tools and place it into a labeled, sealable container for hazardous waste disposal.[2][9]

  • Decontaminate: Clean the spill area thoroughly. The rinsate from this cleaning must also be collected as hazardous waste.[8]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water. Chemical burns must be treated by a physician.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1]

Decontamination of Equipment and Containers

Proper decontamination prevents cross-contamination and ensures the safety of support staff.

Empty Container Decontamination: An empty container that held this substance must be treated as hazardous waste. For thorough decontamination before recycling or disposal as regular trash (if permitted by your institution), it should be triple-rinsed.

  • Select a solvent capable of dissolving Dodecanamide, N-(2-(diethylamino)ethyl)-.

  • Rinse the container thoroughly with the solvent.

  • Crucially, collect all three rinsate portions as hazardous chemical waste. [8]

  • Deface the original label on the empty, cleaned container before its final disposal.[11]

Work Surface Decontamination: Contaminated work surfaces should be wiped down with a suitable solvent. All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as solid hazardous waste.[9]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and responsible management of Dodecanamide, N-(2-(diethylamino)ethyl)-, upholding the highest standards of scientific integrity and workplace safety.

References

  • CTI Water Treatment Solutions. (2023, September 28). Safety Data Sheet: FORMULA 501.
  • Emory University. Chemical Waste Disposal Guidelines.
  • Clariant. (2010). Safety Data Sheet in accordance with Regulation (EU) No.453/2010.
  • Princeton University. Sodium Amide | Office of Environmental Health and Safety.
  • University of Washington. SOP-for-Sodium-Amide-1.docx.
  • 3M. Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification.
  • BenchChem. Proper Disposal of Boc-NH-PEG6-amine: A Step-by-Step Guide for Laboratory Professionals.
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
  • Acton Labs. Amides Waste Compatibility: Key Insights for Safe Disposal.
  • ECHEMI. Dodecanamide SDS, 1120-16-7 Safety Data Sheets.
  • Chem Service, Inc. (2015, April 4). NG-S592 - SAFETY DATA SHEET.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Chemos GmbH & Co. KG. (2019, June 17). Safety Data Sheet: N-[3-(dimethylamino)propyl]dodecanamide N-oxide.
  • Acros Organics. (2005, October 3). Material Safety Data Sheet - 4,9-Dioxa-1,12-Dodecanediamine, 97%.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.